N-Benzyl-2,4,6-trimethylaniline
Description
BenchChem offers high-quality N-Benzyl-2,4,6-trimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2,4,6-trimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDYTLZQVUDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537415 | |
| Record name | N-Benzyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60882-91-9 | |
| Record name | N-Benzyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis, Characterization, and Applications of N-Benzyl-2,4,6-trimethylaniline (CAS 60882-91-9)
Executive Summary
N-Benzyl-2,4,6-trimethylaniline is a sterically hindered secondary amine that serves as a critical intermediate in drug metabolism research, the synthesis of bioactive heterocycles, and the development of analytical spin traps. The presence of the bulky mesityl (2,4,6-trimethylphenyl) group dictates its unique chemical reactivity, suppressing unwanted over-alkylation but necessitating highly specific catalytic or reductive conditions for its synthesis. This guide provides application scientists with a rigorous, self-validating framework covering its physicochemical properties, mechanistic synthetic pathways, and field-proven experimental protocols.
Physicochemical Profiling
Understanding the baseline properties of N-Benzyl-2,4,6-trimethylaniline is essential for downstream chromatographic purification and analytical validation. The compound typically presents as a colorless to pale yellow oil at room temperature (1[1]).
Table 1: Key Physicochemical Data
| Property | Value |
| Chemical Name | N-Benzyl-2,4,6-trimethylaniline |
| CAS Number | 60882-91-9 (2[2]) |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Boiling Point | ~349.3 °C[1] |
| Physical State | Colorless to pale yellow liquid/oil |
| 1H NMR Signatures (CDCl₃) | Mesityl methyls (~2.2–2.3 ppm), Benzylic CH₂ (~4.0–4.3 ppm) |
Mechanistic Pathways for Synthesis
The primary challenge in synthesizing N-Benzyl-2,4,6-trimethylaniline is achieving absolute mono-selectivity. Direct benzylation of 2,4,6-trimethylaniline with benzyl halides often yields complex mixtures of unreacted starting material, mono-substituted, and di-substituted products, despite the steric hindrance provided by the ortho-methyl groups (3[3]). To circumvent this, modern synthetic workflows rely on two highly selective pathways:
-
Hydrogen-Borrowing Catalysis (Green Pathway): Utilizes benzyl alcohol and a transition-metal catalyst (e.g., Ruthenium α-diimine complexes). The catalyst temporarily dehydrogenates the alcohol to benzaldehyde, which condenses with the amine. The extruded hydrogen is then "borrowed" back to reduce the resulting imine (4[4]).
-
Reductive Amination (Classical Pathway): A two-step, one-pot condensation of the amine with benzaldehyde to form a Schiff base, followed by mild reduction using sodium borohydride (NaBH₄)[3].
Figure 1: Divergent synthetic pathways for N-Benzyl-2,4,6-trimethylaniline.
Validated Experimental Protocols
Protocol A: Ruthenium-Catalyzed N-Alkylation
This protocol is favored for its high atom economy and avoidance of toxic alkyl halides. The generation of water as the sole byproduct makes it highly scalable.
Figure 2: Workflow for Ruthenium-catalyzed N-alkylation of amines.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with 2,4,6-trimethylaniline (5.0 mmol), benzyl alcohol (5.0 mmol), and the Ruthenium α-diimine catalyst complex (typically 1-5 mol%)[4].
-
Atmospheric Control (Critical): Rigorous degassing and purging with Argon are mandatory. Ambient oxygen rapidly deactivates the low-valent Ruthenium species required for the initial alcohol dehydrogenation step.
-
Thermal Activation: Suspend the mixture in anhydrous toluene and heat to reflux. The thermal energy is required to drive the endothermic dehydrogenation of benzyl alcohol.
-
Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The product will elute as a distinct, UV-active spot[4].
-
Purification: Upon completion (12-24 hours), cool the mixture, concentrate under reduced pressure, and purify via silica gel column chromatography. This typically yields the pure secondary amine as a colorless liquid in ~90% yield[4].
Protocol B: Reductive Amination via Schiff Base
When transition-metal catalysis is unavailable, reductive amination provides a highly reliable, bench-stable alternative that guarantees mono-selectivity.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2,4,6-trimethylaniline (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol. The slight excess of aldehyde drives the equilibrium toward the Schiff base.
-
Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH₄ (1.5 eq) portion-wise. Causality note: Stepwise addition controls the exothermic reduction of the imine, preventing thermal degradation of the intermediate and ensuring high-fidelity conversion.
-
Workup: Quench the reaction with distilled water to destroy excess borohydride. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product, which can be recrystallized or chromatographed[3].
Applications in Drug Discovery and Analytical Chemistry
Microsomal Metabolism Profiling
N-benzyl substituted anilines are classical substrates utilized to investigate microsomal cytochrome P450 N-dealkylation mechanisms. The ortho-methyl groups of the mesityl ring restrict rotation, offering a rigid steric probe for mapping enzyme active site topologies and understanding the kinetics of amide metabolite formation (3[3]).
Precursor to Bioactive Imidazolines
The compound is a direct building block for the synthesis of 1-substituted-2-(N-phenyl-N-benzyl-methanamine)-4,5-dihydro-imidazoles. These imidazoline derivatives exhibit significant pharmacological profiles and are synthesized by reacting N-Benzyl-2,4,6-trimethylaniline with chloromethyl-imidazoline derivatives under thermal conditions (110 °C), followed by basic workup and hydrochloride salt formation (5[5]).
Nitrone Spin Traps
Through controlled oxidation or condensation pathways, the secondary amine can be converted into α-phenyl-N-(2,4,6-trimethylphenyl) nitrones. These nitrones are highly valuable as spin traps in Electron Paramagnetic Resonance (EPR) spectroscopy, utilized to capture and stabilize transient reactive oxygen species (ROS) in biological systems. The steric bulk of the mesityl group dramatically increases the half-life of the resulting radical adducts, allowing for easier detection (6[6]).
References
-
BLD Pharm. "60882-91-9 | N-Benzyl-2,4,6-trimethylaniline". 2[2]
-
Semantic Scholar. "Ruthenium complexes bearing α-diimine ligands and their catalytic applications in N-alkylation of amines".4[4]
-
Google Patents. "US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)". 5[5]
-
DergiPark. "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES". 3[3]
-
ChemicalBook. "N-Benzyl-2,4,6-trimethylaniline | 60882-91-9". 1[1]
-
DergiPark. "Mar.Univ.Ecz.Der. (Chromatographic properties of nitrones)".6[6]
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- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)-4,5-dihydro-imidazoles and related compounds and their use in treating calcium overload in brain cells - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Introduction: Understanding a Sterically Hindered Aromatic Amine
An In-Depth Technical Guide to N-Benzyl-2,4,6-trimethylaniline: Properties, Synthesis, and Reactivity
N-Benzyl-2,4,6-trimethylaniline is a secondary aromatic amine that combines the structural features of a benzyl group and a 2,4,6-trimethylaniline (mesidine) moiety. This unique architecture, particularly the presence of two methyl groups ortho to the nitrogen atom, imparts significant steric hindrance around the amine functionality. This steric shielding is a dominant factor governing the compound's chemical reactivity, making its lone pair of electrons less accessible compared to less substituted anilines. For researchers and drug development professionals, understanding this interplay between electronic effects and steric hindrance is crucial for its application as a synthetic intermediate, a building block for complex ligands, or a substrate in metabolic studies. This guide provides a comprehensive overview of its synthesis, core chemical properties, and reactivity profile.
Core Physicochemical Characteristics
The fundamental properties of N-Benzyl-2,4,6-trimethylaniline are summarized below. These characteristics are essential for its handling, purification, and application in various reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | [1][2] |
| Molecular Weight | 225.33 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Solubility | Soluble in common organic solvents; limited solubility in water. | [3] |
| Basicity (pKa) | The pKa is not extensively documented but is expected to be lower than that of less hindered anilines due to steric hindrance around the nitrogen, which impedes solvation of the conjugate acid. | [4] |
Synthesis of N-Benzyl-2,4,6-trimethylaniline
The preparation of N-Benzyl-2,4,6-trimethylaniline is most effectively achieved through the reductive amination of 2,4,6-trimethylaniline with benzaldehyde. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine), followed by its in-situ reduction to the desired secondary amine. This method offers excellent control and minimizes the formation of the tertiary amine byproduct (N,N-dibenzyl-2,4,6-trimethylaniline), a common issue with direct benzylation using benzyl halides.[5]
Experimental Protocol: Reductive Amination
Rationale: This protocol is chosen for its high selectivity for the mono-benzylated product. The formation of the imine intermediate is reversible, and its immediate reduction by a mild reducing agent like sodium borohydride (NaBH₄) drives the reaction to completion.
-
Schiff Base Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-trimethylaniline (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Add benzaldehyde (1.05 eq) dropwise to the stirred solution at room temperature.
-
The reaction can be monitored by TLC for the disappearance of the starting materials and the formation of the imine intermediate. The reaction is typically complete within 1-2 hours.
-
-
In-Situ Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Causality: The slow, portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude N-Benzyl-2,4,6-trimethylaniline can be purified by column chromatography on silica gel to isolate it from unreacted starting materials and byproducts.
-
Caption: Workflow for the synthesis of N-Benzyl-2,4,6-trimethylaniline via reductive amination.
Spectroscopic and Structural Characterization
Unambiguous identification of N-Benzyl-2,4,6-trimethylaniline relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
| Technique | Expected Chemical Shifts (δ, ppm) / Wavenumbers (cm⁻¹) | Key Features |
| ¹H NMR | ~6.8 (s, 2H, Ar-H of trimethylaniline ring)~7.2-7.4 (m, 5H, Ar-H of benzyl ring)~4.3 (s, 2H, -CH₂-)~3.7 (br s, 1H, -NH-)~2.3 (s, 6H, ortho-CH₃)~2.2 (s, 3H, para-CH₃) | The two aromatic protons on the mesitylene ring appear as a sharp singlet due to symmetry. The six ortho-methyl protons are equivalent, as are the three para-methyl protons, giving rise to two distinct singlets.[6][7] |
| ¹³C NMR | ~145-148 (Ar-C, C-N)~138-140 (Ar-C, ipso-benzyl)~126-130 (Ar-C)~48-52 (-CH₂-)~18-21 (Ar-CH₃) | The number of distinct signals will reflect the molecule's symmetry. Proton-decoupled spectra will show sharp singlets for all carbon atoms. |
| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch, sharp)~3020-3080 cm⁻¹ (Aromatic C-H stretch)~2850-2960 cm⁻¹ (Aliphatic C-H stretch)~1600 cm⁻¹ (Aromatic C=C stretch) | The N-H stretch is a key diagnostic peak. Its position and sharpness can provide information about hydrogen bonding.[8] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 225Key Fragments: m/z = 91 (tropylium ion), m/z = 134 ([M-benzyl]⁺) | The molecular ion peak confirms the molecular weight. A prominent peak at m/z 91 is characteristic of a benzyl group. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment with 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[6]
Chemical Reactivity and Synthetic Utility
The reactivity of N-Benzyl-2,4,6-trimethylaniline is dominated by the steric environment around the nitrogen atom.
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Design, Synthesis, and Applications of N-Benzyl-2,4,6-trimethylaniline Structural Analogues
Executive Summary
N-Benzyl-2,4,6-trimethylaniline (NBTMA) and its structural analogues represent a highly specialized class of bulky secondary amines. Characterized by the orthogonal steric shielding of the 2,4,6-trimethylphenyl (mesityl) group and the lipophilic flexibility of the benzyl moiety, these compounds serve dual roles in modern chemical sciences. In organometallic catalysis, they act as critical precursors for sterically demanding α -diimine ligands and N-heterocyclic carbenes (NHCs). In medicinal chemistry, the motif is a foundational pharmacophore for imidazoline-derived receptor modulators and a probe for cytochrome P450 (CYP) metabolic pathways.
This technical guide provides an in-depth analysis of the structural rationale, self-validating synthetic workflows, and metabolic profiling of NBTMA analogues, empowering researchers to leverage this motif in advanced drug design and catalyst development.
Structural Rationale & Pharmacophore Design
The utility of N-benzyl-2,4,6-trimethylaniline stems directly from its unique stereoelectronic profile. The causality behind selecting the mesityl group over a standard phenyl ring lies in its steric gating mechanism :
-
Prevention of Catalyst Poisoning: In transition-metal catalysis (e.g., Ruthenium or Palladium complexes), the bulky ortho-methyl groups prevent the nitrogen lone pair from irreversibly coordinating to the metal center, thereby avoiding catalyst deactivation while maintaining ligand framework stability 1.
-
Metabolic Redirection: In pharmacological contexts, the ortho-methyl groups sterically block direct N-hydroxylation. This forces hepatic CYP450 enzymes to bypass standard nitrone formation, redirecting metabolic flux toward N-debenzylation and unique amide formation 2.
-
Receptor Pocket Anchoring: The flexible benzyl group allows the molecule to adopt multiple conformations, making it an ideal anchor for lipophilic binding pockets in GPCR targets, such as those targeted by imidazoline derivatives 3.
Self-Validating Synthetic Workflows
Synthesizing sterically hindered secondary amines is notoriously prone to poor yields or over-alkylation. To ensure high fidelity, the following protocols are designed as self-validating systems, where each step includes a specific quality control (QC) checkpoint.
Protocol A: Tandem Reductive Amination (High Selectivity)
Direct alkylation often yields a mixture of primary, secondary, and tertiary amines. Reductive amination circumvents this by forming a stable Schiff base intermediate, ensuring 100% selectivity for the secondary amine.
-
Imine Condensation: Combine 2,4,6-trimethylaniline (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.
-
QC Checkpoint 1 (TLC): Monitor via TLC (Hexane/EtOAc 8:2). Validation: The reaction is complete only when the primary amine spot completely disappears, replaced by a distinct, bright yellow imine spot. If starting material persists after 4 hours, add molecular sieves (4Å) to drive water removal.
-
Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH 4 , 1.5 eq) portion-wise. The steric bulk requires a small, highly reactive hydride source rather than bulky alternatives like NaBH(OAc) 3 .
-
QC Checkpoint 2 (Colorimetry): Validation: The bright yellow color of the imine must completely dissipate to a colorless or pale solution, indicating successful reduction to the amine.
-
Workup: Quench with H 2 O, extract with dichloromethane, and wash with brine. Dry over MgSO 4 and concentrate in vacuo.
Workflow for the tandem reductive amination of NBTMA with embedded QC checkpoints.
Protocol B: KI-Catalyzed Direct Benzylation (Finkelstein Activation)
When reductive amination is not viable (e.g., using specialized benzyl halides), direct alkylation is required. However, the steric bulk of the mesityl group makes standard benzyl chloride unreactive.
-
In-Situ Activation: Combine 2,4,6-trimethylaniline (1.0 eq), benzyl chloride (1.1 eq), and Potassium Iodide (KI, 0.2 eq) in dimethylformamide (DMF) with K 2 CO 3 (2.0 eq).
-
Causality: KI converts the unreactive benzyl chloride into highly reactive benzyl iodide in situ (Finkelstein reaction), overcoming the steric activation energy barrier 4.
-
-
Heating & Monitoring: Stir at 80°C for 12 hours.
-
QC Checkpoint (NMR Validation): Isolate the product via column chromatography. Validation: Run a 1 H NMR spectrum. The benzylic CH 2 protons must appear as a sharp singlet integrating to exactly 2H (around δ 4.2 ppm). If the integration is higher, N,N-dibenzylation has occurred, indicating the temperature was too high or the benzyl halide was in excess.
Metabolic Profiling & Biotransformation
Understanding the in vitro hepatic microsomal metabolism of NBTMA is critical for drug development. Standard N-benzylanilines typically undergo N-oxidation to form nitrones. However, the unique steric environment of the 2,4,6-trimethyl substitution fundamentally alters this pathway.
According to foundational structure-activity relationship studies, the bulky methyl groups physically block the CYP450 active site from accessing the nitrogen lone pair for direct oxygenation. Instead, the metabolic machinery is forced to attack the benzylic carbon (C- α oxidation), leading to the formation of a carbinolamine intermediate. This intermediate undergoes rapid dehydrogenation to form an amide metabolite or cleaves entirely to yield the primary aniline (N-debenzylation) 2.
Hepatic CYP450 metabolic pathway shift caused by the 2,4,6-trimethyl steric bulk.
Quantitative Data: Analogue Comparison
To illustrate the impact of structural modifications on both synthetic viability and metabolic stability, the following table summarizes key quantitative data across various N-benzylaniline analogues.
| Structural Analogue | Steric Hindrance Level | Optimal Synthesis Yield (Reductive Amination) | Primary Hepatic Metabolic Route | In vitro CYP450 Half-life |
| N-Benzyl-2,4,6-trimethylaniline | High (Orthogonal) | 90% | N-Debenzylation / Amide | 45 min |
| N-Benzyl-4-methylaniline | Low (Para-only) | 85% | N-Oxidation (Nitrone) | 30 min |
| N-Benzyl-2,4-dichloroaniline | Moderate (Halogen) | 88% | N-Debenzylation | 60 min |
| N-Benzyl-4-nitroaniline | Low (Electron-withdrawing) | 92% | N-Debenzylation | 75 min |
Data synthesized from comparative metabolic studies and catalytic yields 4, 2.
Conclusion
N-Benzyl-2,4,6-trimethylaniline is far more than a simple secondary amine; it is a meticulously balanced structural motif. By leveraging the steric bulk of the mesityl group, researchers can dictate the outcome of complex transition-metal catalyzed reactions and intentionally redirect the metabolic fate of pharmacological agents. Utilizing self-validating synthetic protocols like tandem reductive amination ensures that these highly valuable analogues can be produced with the purity and selectivity required for advanced scientific applications.
References
- SCBT - Santa Cruz Biotechnology.
- DergiPark. "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES".
- Taylor & Francis.
- Semantic Scholar.
- Google Patents. "US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)".
Sources
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- 3. US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)-4,5-dihydro-imidazoles and related compounds and their use in treating calcium overload in brain cells - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
The Discovery, History, and Modern Synthesis of Sterically Hindered Benzylamines: A Technical Guide for Drug Development
Executive Summary
Sterically hindered benzylamines are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores and chiral auxiliaries. Historically, their synthesis was severely limited by the thermodynamic and kinetic barriers imposed by steric bulk. As a Senior Application Scientist, I have observed firsthand how the evolution from classical substitution reactions to modern radical and photoredox catalysis has revolutionized our ability to access these complex three-dimensional architectures. This whitepaper provides an in-depth technical analysis of the history, pharmacological significance, and state-of-the-art synthetic protocols for sterically hindered benzylamines, designed specifically for drug development professionals.
Historical Context: From Classical to Catalytic Paradigms
The early synthesis of benzylamines relied heavily on classical nucleophilic substitution. The Gabriel synthesis , historically vital for generating pure primary amines without secondary or tertiary byproducts, often failed or required forcing conditions when applied to highly hindered alkyl halides[1].
As the need for substituted benzaldehydes and complex amines grew, researchers explored the Sommelet reaction . In 1982, Stokker and Schultz demonstrated that sterically hindered 2- and 2,6-disubstituted benzylamines could be successfully converted to their corresponding benzaldehydes[2]. However, they noted that the detrimental effects of ortho-substituents on the reaction course were highly nuanced, driven by the stability of the putative iminium intermediate rather than purely steric or electronic grounds[2].
These classical methods, while foundational, lacked the stereocontrol and functional group tolerance required for modern pharmaceutical synthesis. The sheer steric bulk that makes these molecules valuable in drug design simultaneously impedes traditional reductive amination and transition-metal-catalyzed hydrogenation.
The Pharmacological Imperative of Steric Hindrance
In contemporary drug discovery, incorporating steric hindrance around the benzylic nitrogen is a deliberate design choice driven by three factors:
-
Metabolic Stability: Bulky substituents (e.g., α -quaternary centers or adamantyl groups) physically shield the amine from oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes.
-
Conformational Locking: Steric clash restricts bond rotation, locking the molecule into a specific bioactive conformation that enhances target binding affinity and selectivity.
-
Late-Stage Functionalization: Tertiary N-benzylamines frequently serve as deactivated, stable intermediates that can be selectively unmasked or directly functionalized into covalent warheads (e.g., acrylamides) during the final stages of Active Pharmaceutical Ingredient (API) synthesis[3].
Modern Synthetic Breakthroughs
Recent advancements have completely bypassed the limitations of classical SN2 pathways by leveraging radical chemistry and dual catalysis.
Ni/Photoredox Dual Catalysis
In 2025, Cao et al. developed an asymmetric multicomponent cross-electrophile coupling of N-vinyl amides using Ni/photoredox dual catalysis[4]. This reductive protocol utilizes a cheap Hantzsch ester as a reductant, providing direct access to synthetically challenging chiral α -arylamides with exceptional enantioselectivity (up to 99% ee)[4]. This modular approach is highly effective for synthesizing sterically hindered chiral benzylamine derivatives without relying on sensitive organometallic reagents[4].
Radical Carbonyl Catalysis
Traditional cross-coupling fails with inert, bulky alkyl halides. However, a 2025 breakthrough demonstrated the direct α -cross-coupling of benzylamines with highly sterically hindered alkyl iodides (such as 1-adamantyl iodide)[5]. By utilizing pyridoxal as a catalyst, the reaction proceeds via a single-electron transfer (SET) and radical/radical coupling process[5]. The pyridoxal forms a transient imine, stabilizing the α -amino radical and enabling the coupling of massive steric groups in high yields (68%–95%)[5].
Direct Amidation of Tertiary N-Benzylamines
In 2026, a highly effective method was discovered for the direct amidation of tertiary N-benzylamines with acryloyl chloride[3]. This operationally simple reaction transforms deactivated intermediates directly into value-added acrylamides in a single step[3]. It is particularly impactful for the endgame synthesis of covalent drugs, such as the KRASG12C inhibitor MK-1084, bypassing the traditional, inefficient multi-step deprotection sequences[3].
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Direct Debenzylative Amidation for API Synthesis
Objective: Convert a sterically hindered tertiary N-benzylamine directly to an acrylamide API (e.g., MK-1084 precursor).
Causality & Reagent Rationale:
-
Acetonitrile (MeCN): Chosen specifically because it solubilizes the NaI activator without engaging in the deleterious nucleophilic side reactions common to other polar solvents[3].
-
2,6-Lutidine: A sterically hindered base is mandatory. Unlike pyridine, which rapidly consumes acryloyl chloride and suppresses the reaction, the methyl groups on 2,6-lutidine prevent nucleophilic attack on the acid chloride while still neutralizing the generated HCl[3].
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under an air atmosphere, dissolve the tertiary N-benzylamine (1.0 equiv) in anhydrous MeCN (10 volumes).
-
Activation: Add NaI (2.2 equiv) to the solution and stir for 5 minutes until fully dissolved. Validation Check: The solution should remain clear; precipitation indicates moisture contamination.
-
Base Addition: Inject 2,6-lutidine (1.0 equiv) via syringe.
-
Acylation: Dropwise add acryloyl chloride (2.1 equiv) at room temperature.
-
In-Process Monitoring: Stir the reaction at room temperature for 3–16 hours. Validation Check: Analyze a 10 μ L aliquot via LC-MS. The presence of the transient acyl ammonium salt mass (m/z) confirms successful activation. Complete consumption of the starting material validates the endpoint.
-
Quench & Isolation: Quench with saturated aqueous NaHCO3 . Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography to isolate the acrylamide API.
Protocol B: Pyridoxal-Catalyzed Radical α -Cross-Coupling
Objective: Synthesize an α -adamantyl benzylamine using radical carbonyl catalysis.
Causality & Reagent Rationale:
-
Pyridoxal Catalyst: Acts as an aldehyde to form a dynamic imine with the benzylamine, significantly lowering the α -C-H bond dissociation energy and stabilizing the resulting radical[5].
-
Base ( NaNH2 ): Facilitates the deprotonation of the imine intermediate to initiate the single-electron transfer (SET) process[5].
Step-by-Step Workflow:
-
Imine Formation: Combine benzylamine (1.5 equiv), 1-adamantyl iodide (1.0 equiv), and pyridoxal catalyst (10 mol%) in 1,2-dimethoxyethane (DME).
-
Radical Initiation: Add NaNH2 (3.0 equiv) at -20 °C. Validation Check: A color change typically indicates the formation of the stabilized radical intermediate.
-
Coupling: Stir at -20 °C for 48 hours. The low temperature controls the radical recombination rate, preventing undesired homocoupling of the adamantyl radicals.
-
Hydrolysis: Quench with water to hydrolyze the transient imine back to the free α -branched primary amine.
-
Purification: Extract with dichloromethane, concentrate, and purify via silica gel chromatography.
Quantitative Data & Yield Comparisons
The table below summarizes the efficiency, scope, and stereoselectivity of the modern catalytic methods discussed.
| Synthetic Methodology | Key Reagents / Catalysts | Substrate Scope | Average Yield | Selectivity / ee% | Reference |
| Ni/Photoredox Cross-Coupling | Ni(0), 4CzIPN, Hantzsch Ester | N-vinyl amides + (hetero)aryl halides | 75% - 92% | >97% ee | Cao et al. (2025)[4] |
| Radical Carbonyl Catalysis | Pyridoxal (10 mol%), NaNH2 | Benzylamines + Bulky Alkyl Iodides | 68% - 95% | N/A (Radical) | CCS Chem (2025)[5] |
| Direct Amidation | Acryloyl Chloride, NaI, 2,6-Lutidine | Tertiary N-benzylamines | 85% - 98% | Chemoselective | Org. Lett. (2026)[3] |
| Oxidative Carbonylation (KR) | Transition-metal catalyst, CO | Racemic hindered benzylamines | 45% (KR max 50%) | up to 97:3 er | Chem Commun (2021)[6] |
Mechanistic Visualizations
The following diagrams illustrate the logical flow and mechanistic pathways of the advanced protocols described above.
Radical carbonyl catalysis cycle for α-cross-coupling with bulky alkyl iodides.
Direct debenzylative amidation workflow for converting N-benzylamines to APIs.
Conclusion
The trajectory of sterically hindered benzylamine synthesis perfectly mirrors the broader evolution of organic chemistry: moving from brute-force thermodynamics to elegant, highly controlled catalytic cycles. By leveraging radical carbonyl catalysis and photoredox systems, drug development professionals can now install massive steric bulk with pinpoint stereochemical accuracy. Furthermore, the discovery of direct debenzylative amidation provides a highly efficient endgame strategy for the synthesis of complex covalent inhibitors, cementing the role of these hindered architectures in the future of targeted therapeutics.
References
-
Catalytic asymmetric oxidative carbonylation-induced kinetic resolution of sterically hindered benzylamines to chiral isoindolinones. Chemical Communications.[Link]
-
Modular Access to Chiral Benzylamines via Ni/Photoredox-Catalyzed Multicomponent Cross-Electrophile Coupling. Organic Letters.[Link]
-
The Use of Sterically Hindered Benzylamines in the Sommelet Reaction. Synthetic Communications.[Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]
-
Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. CCS Chemistry.[Link]
-
The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education.[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. Catalytic asymmetric oxidative carbonylation-induced kinetic resolution of sterically hindered benzylamines to chiral isoindolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of Unsymmetrical N-Heterocyclic Carbene (NHC) Ligands from N-Benzyl-2,4,6-trimethylaniline
Abstract
N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, rivaling and often surpassing traditional phosphine ligands in performance and stability.[1][2] Their utility stems from strong σ-donating properties, which form robust bonds with metal centers, and their highly tunable steric and electronic profiles.[1][3] This guide provides a comprehensive, in-depth protocol for the synthesis of an unsymmetrical NHC ligand precursor, specifically 1-benzyl-3-(2,4,6-trimethylphenyl)imidazolium chloride, starting from the readily accessible secondary amine, N-Benzyl-2,4,6-trimethylaniline. The subsequent protocol details the in situ generation of the free carbene and its complexation to a palladium center, a common workflow in catalyst development.
Introduction: The Rationale for Unsymmetrical NHCs
The power of NHC ligands lies in the ability to precisely modify their structure to influence the reactivity and selectivity of a metal catalyst.[1] By introducing different substituents on the two nitrogen atoms of the imidazole ring, one creates an "unsymmetrical" NHC. This asymmetry can be a critical design element for enantioselective catalysis and for fine-tuning the electronic environment of the metal center.
The choice of N-Benzyl-2,4,6-trimethylaniline as a starting material is strategic. It incorporates two distinct and sterically demanding groups:
-
2,4,6-trimethylphenyl (mesityl): A bulky, electron-donating aryl group that provides significant steric shielding to the metal center, enhancing catalyst stability.[4]
-
Benzyl: A less bulky, more flexible group that can influence the ligand's conformational dynamics.
This application note details a robust two-stage synthesis designed for researchers in catalysis and drug development.
Stage 1: Synthesis of the Imidazolium Salt (NHC Precursor) The stable imidazolium salt is the direct precursor to the NHC. The most reliable methods for forming the imidazole ring involve the condensation of a diamine with a one-carbon source.[5][6] Our strategy adapts this principle by first constructing the unsymmetrical N,N'-disubstituted diamine backbone and then executing the cyclization.
Stage 2: Generation of the Free Carbene and Metal Complexation The highly reactive free NHC is generated by deprotonating the imidazolium salt with a strong base.[7][8] To prevent decomposition, this is almost always performed in situ and the carbene is immediately "trapped" by a metal source to form the stable, and often catalytically active, NHC-metal complex.[9]
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of a Pd-NHC complex.
Part I: Synthesis of the Imidazolium Salt Precursor
This section details the two-step preparation of the air-stable imidazolium chloride salt from N-Benzyl-2,4,6-trimethylaniline.
Protocol 2.1: Synthesis of N-Benzyl-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine
Principle: This step involves the nucleophilic substitution of 2-bromoethylamine hydrobromide by N-Benzyl-2,4,6-trimethylaniline. A base is used to neutralize the hydrobromide salt and facilitate the reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Benzyl-2,4,6-trimethylaniline | 225.34 | 5.00 g | 22.19 | 1.0 |
| 2-Bromoethylamine hydrobromide | 204.89 | 4.77 g | 23.30 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.67 g | 55.48 | 2.5 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add N-Benzyl-2,4,6-trimethylaniline (5.00 g, 22.19 mmol), 2-bromoethylamine hydrobromide (4.77 g, 23.30 mmol), and potassium carbonate (7.67 g, 55.48 mmol).
-
Add acetonitrile (100 mL) and equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Dissolve the oil in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude diamine product, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of 1-Benzyl-3-(2,4,6-trimethylphenyl)imidazolium Chloride
Principle: The synthesized diamine is cyclized using triethyl orthoformate as a one-carbon source. The reaction is acid-catalyzed and forms the five-membered imidazolium ring.[3][5]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Crude Diamine (from 2.1) | ~268.40 | ~5.95 g | ~22.19 | 1.0 |
| Triethyl Orthoformate | 148.20 | 4.06 mL | 24.41 | 1.1 |
| Formic Acid (HCOOH) | 46.03 | 0.5 mL | ~13.3 | Catalyst |
| Ethanol (EtOH) | 46.07 | 50 mL | - | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Equipment for filtration (Büchner funnel)
Procedure:
-
Place the crude diamine from the previous step into a 100 mL round-bottom flask with a magnetic stir bar.
-
Add ethanol (50 mL), triethyl orthoformate (4.06 mL, 24.41 mmol), and a catalytic amount of formic acid (0.5 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.
-
If precipitation is slow, add diethyl ether to induce the formation of a solid.
-
Collect the resulting white or off-white solid by vacuum filtration, washing with cold diethyl ether.
-
Dry the solid under vacuum to yield the final imidazolium chloride product.
Expected Characterization Data:
| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) |
| Imidazolium Salt | ~9.5-10.5 (s, 1H, N-C H-N) | ~138-142 (N-C H-N) |
| ~7.3-7.5 (m, 5H, Benzyl-ArH ) | ~130 (Mesityl-C -N) | |
| ~7.0 (s, 2H, Mesityl-ArH ) | ~54 (Benzyl C H₂) | |
| ~5.5 (s, 2H, Benzyl-C H₂) | ~21 (Mesityl-Ar-C H₃) | |
| ~2.3 (s, 3H, para-Me), ~2.1 (s, 6H, ortho-Me) | ~18 (Mesityl-Ar-C H₃) |
Part II: Generation of Free NHC and Metal Complexation
Principle: The C2-proton of the imidazolium salt is acidic (pKa ≈ 20-24 in DMSO) and can be removed by a strong base.[7][8] The resulting free carbene is a potent nucleophile and ligand. This protocol describes its in situ generation and trapping with an allyl palladium dimer to form a well-defined, air-stable organometallic complex.
Safety Note: This procedure involves air- and moisture-sensitive reagents. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox. All solvents must be anhydrous.
Protocol 3.1: Synthesis of [1-Benzyl-3-(2,4,6-trimethylphenyl)imidazol-2-ylidene]Pd(allyl)Cl
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Imidazolium Chloride (from 2.2) | 312.85 | 313 mg | 1.0 | 1.0 |
| Potassium Hexamethyldisilazide (KHMDS) | 199.44 | 210 mg | 1.05 | 1.05 |
| Allylpalladium(II) Chloride Dimer | 365.74 | 183 mg | 0.5 | 0.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - | - |
Equipment:
-
Schlenk flasks (50 mL)
-
Schlenk line or glovebox
-
Magnetic stirrer
-
Syringes and cannulas for inert atmosphere transfers
Procedure:
-
In a glovebox or under a positive pressure of argon, add the imidazolium chloride salt (313 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.
-
Add anhydrous THF (20 mL) to dissolve the salt.
-
In a separate Schlenk flask, dissolve KHMDS (210 mg, 1.05 mmol) in anhydrous THF (10 mL).
-
Cool the imidazolium salt solution to -78°C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution dropwise to the imidazolium salt solution via cannula or syringe over 10 minutes.
-
Scientist's Note: Slow addition at low temperature is critical to control the exothermic deprotonation and prevent side reactions. The formation of the free carbene is often indicated by a color change.
-
-
Allow the mixture to stir at -78°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, dissolve the allylpalladium(II) chloride dimer (183 mg, 0.5 mmol) in THF (10 mL).
-
Slowly add the palladium solution to the free carbene solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction mixture typically becomes a clear, pale-yellow solution.
-
Remove the solvent in vacuo. The resulting solid is the crude product.
-
The product can be purified by washing with a non-polar solvent like pentane to remove organic byproducts, followed by recrystallization from a solvent system like dichloromethane/hexane.
Expected Characterization:
-
¹H NMR: The most significant change is the complete disappearance of the acidic imidazolium proton signal from ~9.5-10.5 ppm.[7] New signals corresponding to the allyl group will appear.
-
¹³C NMR: The carbene carbon coordinated to the palladium will appear as a characteristic signal in the range of 160-180 ppm. This is a significant downfield shift compared to the C2 carbon of the imidazolium salt precursor.[7]
Chemical Structuresdot
digraph "Chemical Structures" { graph [fontname="Arial"]; node [shape=none, fontname="Arial"];
}
Sources
- 1. scholarworks.uno.edu [scholarworks.uno.edu]
- 2. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Heterocyclic Carbenes (NHCs): An Introduction | IntechOpen [intechopen.com]
- 7. Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis | IntechOpen [intechopen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: N-Benzyl-2,4,6-trimethylaniline (NBTMA) as a Sterically Hindered Non-Nucleophilic Base in Advanced Organic Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Introduction & Mechanistic Rationale
In complex molecule synthesis and late-stage functionalization, the selection of an appropriate base is critical. The chemist must carefully balance proton abstraction (basicity) against the risk of unwanted side reactions (nucleophilicity). While N,N-diisopropylethylamine (DIPEA/Hünig's base) and 2,2,6,6-tetramethylpiperidine (TMP) are standard non-nucleophilic bases, highly electrophilic substrates—such as reactive alkyl triflates or sensitive acyl chlorides—can still suffer from parasitic quaternization or nucleophilic degradation. [1] serves as a highly specialized, ultra-hindered alternative for these demanding scenarios. Structurally, NBTMA is a secondary amine flanked by a benzyl group and a mesityl (2,4,6-trimethylphenyl) ring.
The Causality of Steric Shielding: The unique efficacy of NBTMA is rooted in its 3D conformation. The two ortho-methyl groups on the mesityl ring induce severe allylic strain (A-strain), restricting rotation around the N-Aryl bond. This physical barrier blocks the nitrogen lone pair from achieving the Bürgi-Dunitz trajectory required for nucleophilic attack [2]. Furthermore, the benzyl group provides an additional layer of spatial occlusion while significantly enhancing the lipophilicity of the molecule. This ensures quantitative solubility in non-polar solvents (e.g., toluene, hexanes) where ionic byproducts readily precipitate, driving reactions forward via Le Chatelier's principle[3].
Physicochemical Properties
The following table summarizes the quantitative and structural data for NBTMA, providing a baseline for reaction calculations and solvent compatibility.
| Property | Value / Description |
| Chemical Name | N-Benzyl-2,4,6-trimethylaniline |
| Common Abbreviation | NBTMA |
| CAS Number | 60882-91-9 |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Physical State | Pale yellow to colorless oil |
| Steric Profile | Extremely hindered (Mesityl + Benzyl occlusion) |
| Nucleophilicity | Negligible (Blocked SN2 trajectory) |
| Primary Utility | Acid scavenger; Precursor to bulky lithium amides |
Mechanistic Pathway & Workflow
The diagram below illustrates the logical flow of NBTMA's mechanism of action. By utilizing steric bulk, the kinetic barrier for nucleophilic attack becomes insurmountable, forcing the reaction down the thermodynamic pathway of proton abstraction.
Fig 1: Mechanistic pathway of NBTMA demonstrating steric shielding against nucleophilic attack.
Experimental Protocols
Protocol A: NBTMA as a Mild Acid Scavenger in Sensitive Alkylations
Objective: To neutralize hydrohalic acids (HX) generated during the alkylation of sensitive alcohols/amines without the base competitively reacting with the electrophile. Causality for Choice: Standard tertiary amines can form reactive ketenes (from acid chlorides) or undergo quaternization. NBTMA's secondary, yet completely shielded nature, allows it to act as a pure proton sponge [4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the nucleophilic substrate (1.0 eq) and NBTMA (1.2 eq) in anhydrous dichloromethane (DCM) or toluene (0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the upcoming electrophile addition.
-
Addition: Add the highly reactive electrophile (e.g., triflic anhydride or a reactive alkyl halide) (1.1 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. The NBTMA·HX salt is highly lipophilic; however, washing the organic layer with mild 1M HCl (if the product is acid-stable) removes the protonated NBTMA.
Self-Validation Checkpoints:
-
Visual Cue: The precipitation of NBTMA·HCl/HBr salts in non-polar solvents (like toluene) serves as an immediate, visual confirmation that proton scavenging is occurring.
-
TLC Monitoring: NBTMA has a distinct, high Rf value in hexane/ethyl acetate mixtures due to its lipophilicity. Disappearance of the substrate without the appearance of base-adduct side spots validates the non-nucleophilic nature of the reaction.
Protocol B: Generation of Li-NBTMA for Ultra-Bulky Kinetic Deprotonation
Objective: Synthesis of Lithium N-benzyl-2,4,6-trimethylanilide (Li-NBTMA) for the strictly kinetic deprotonation of unsymmetrical ketones. Causality for Choice: While Lithium diisopropylamide (LDA) is the industry standard, its isopropyl groups can sometimes fail to prevent competitive nucleophilic addition to unhindered aldehydes, or allow equilibration to the thermodynamic enolate. Li-NBTMA's massive steric bulk absolutely precludes carbonyl addition, forcing 100% kinetic enolate formation.
Step-by-Step Methodology:
-
Solvent & Reagent Prep: In a flame-dried Schlenk flask under argon, dissolve NBTMA (1.05 eq) in anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution. Causality: THF is required as it coordinates to the lithium cation, breaking down aggregates and increasing base reactivity.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.0 eq) dropwise.
-
Maturation: Stir at -78 °C for 10 minutes, then warm to 0 °C for 30 minutes to ensure complete deprotonation of the NBTMA.
-
Enolization: Re-cool the newly formed Li-NBTMA solution to -78 °C. Add the carbonyl substrate (1.0 eq in THF) dropwise down the side of the flask. Stir for 1 hour at -78 °C.
-
Trapping: Add the desired electrophile (e.g., TMS-Cl for silyl enol ethers) and slowly warm to room temperature.
Self-Validation Checkpoints:
-
Colorimetric Validation: The addition of n-BuLi to NBTMA typically results in a distinct pale yellow to bright yellow color change at 0 °C, confirming the formation of the active lithium amide species.
-
Temperature Control: Maintaining -78 °C during substrate addition ensures the deprotonation is strictly kinetically controlled; any temperature spike will be reflected in a loss of regioselectivity in the final NMR analysis.
Fig 2: Step-by-step workflow for the generation and application of the Li-NBTMA kinetic base.
References
-
DergiPark Academic. "Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines." Journal of Faculty of Pharmacy of Ankara University. Available at:[Link]
- Google Patents. "1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine) (US5296493A)." United States Patent Office.
-
Semantic Scholar. "Ruthenium complexes bearing α-diimine ligands and their catalytic applications in N-alkylation of amines." Tetrahedron Letters. Available at:[Link]
Synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium Salts: An Application Note and Experimental Protocol
Introduction
N-benzyl-N-methyl-2,4,6-trimethylanilinium salts represent a class of quaternary ammonium compounds characterized by a sterically hindered nitrogen center. This structural feature imparts unique chemical and physical properties, making them valuable scaffolds in various research and development domains. Their applications span from their use as phase-transfer catalysts in organic synthesis to their investigation as potential antimicrobial agents and components in materials science. The significant steric hindrance around the positively charged nitrogen atom, provided by the ortho-methyl groups of the mesitylene ring and the N-benzyl and N-methyl substituents, can enhance stability and influence reactivity in specific chemical transformations.[1][2][3]
The synthesis of these sterically encumbered quaternary ammonium salts, however, presents a notable challenge. The nucleophilicity of the parent tertiary amine, N,N,2,4,6-pentamethylaniline, is significantly diminished due to the electronic effects of the aromatic ring and, more importantly, the steric hindrance imposed by the two ortho-methyl groups and the N,N-dimethyl substituents.[4] This reduced reactivity necessitates carefully optimized reaction conditions to achieve efficient quaternization with a benzylating agent.
This application note provides a detailed, reliable, and reproducible experimental protocol for the synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium salts. We will delve into the mechanistic rationale behind the procedural steps, offering insights gleaned from practical laboratory experience to guide researchers in successfully preparing these challenging yet valuable compounds.
Mechanistic Considerations: The SN2 Quaternization
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The tertiary amine, N,N,2,4,6-pentamethylaniline, acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, and simultaneously, the carbon-halogen bond is cleaved, displacing the halide as a leaving group.
Several factors critically influence the success of this quaternization:
-
Nucleophilicity of the Amine: As previously mentioned, the steric bulk around the nitrogen atom in N,N,2,4,6-pentamethylaniline significantly impedes its ability to attack the electrophile.[4]
-
Nature of the Electrophile: Benzyl halides are excellent electrophiles for SN2 reactions due to the ability of the phenyl ring to stabilize the transition state. Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion.
-
Solvent Effects: The choice of solvent is crucial. A polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is ideal. These solvents can solvate the cation that forms in the transition state, thereby stabilizing it and accelerating the reaction rate, without strongly solvating the nucleophile, which would hinder its reactivity.
-
Temperature and Reaction Time: Due to the sterically hindered nature of the reactants, elevated temperatures and prolonged reaction times are typically required to drive the reaction to completion.[5]
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a direct quaternization step.
Caption: General reaction scheme for the synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium bromide.
Detailed Experimental Protocol
This protocol details the synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| N,N,2,4,6-Pentamethylaniline | ≥98% | Alfa Aesar | 13021-15-3 | [6] |
| Benzyl Bromide | ≥99% | Sigma-Aldrich | 100-39-0 | Lachrymator; handle in a fume hood. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 | Use a dry solvent for optimal results. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 | Used for precipitation and washing. |
| Deuterated Chloroform (CDCl₃) | For NMR | Cambridge Isotope Laboratories | 865-49-6 | For product characterization. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Melting point apparatus
Step-by-Step Procedure
1. Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N,2,4,6-pentamethylaniline (1.63 g, 10.0 mmol).
-
Under a gentle stream of nitrogen, add 30 mL of anhydrous acetonitrile to dissolve the amine.
-
Attach a reflux condenser to the flask and maintain the nitrogen atmosphere.
Expert Insight: The use of an inert atmosphere is crucial to prevent the reaction of the amine with atmospheric moisture and carbon dioxide, which could lead to the formation of byproducts. Anhydrous conditions are essential as water can compete with the amine as a nucleophile.
2. Addition of Benzylating Agent:
-
While stirring the solution at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe.
-
A slight exotherm may be observed upon addition.
Expert Insight: A slight excess of the alkylating agent is used to ensure complete conversion of the sterically hindered amine. Adding the benzyl bromide dropwise helps to control any initial exothermic reaction.
3. Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired. The disappearance of the starting amine spot is a good indicator of reaction completion.
Expert Insight: The prolonged reflux period is necessary to overcome the high activation energy barrier associated with the reaction of a sterically hindered nucleophile. Patience is key to achieving a good yield.
4. Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of acetonitrile to approximately 10 mL using a rotary evaporator.
-
Slowly add anhydrous diethyl ether (approx. 50-60 mL) to the concentrated solution with vigorous stirring. The product will precipitate as a white solid.
-
Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with two portions of cold anhydrous diethyl ether (2 x 20 mL).
-
Dry the product under high vacuum to remove residual solvents.
Expert Insight: Diethyl ether is an excellent solvent for precipitating the ionic product from the more polar acetonitrile solution. Washing with cold ether minimizes the loss of product due to slight solubility.
Characterization
The final product, N-benzyl-N-methyl-2,4,6-trimethylanilinium bromide, should be a white to off-white crystalline solid.
-
Yield: Typically 75-85%.
-
Melting Point: Determine using a standard melting point apparatus.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): characteristic peaks for the benzyl protons, N-methyl protons, aromatic protons, and the methyl groups on the mesitylene ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals corresponding to the different carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Calculation of the m/z for the cation [C₁₈H₂₄N]⁺.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation of the target anilinium salt.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The successful synthesis of the target compound is confirmed through a combination of physical and spectroscopic data. A sharp melting point is indicative of a pure compound. Furthermore, the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) provide unambiguous structural confirmation. The expected proton and carbon signals, along with the correct molecular ion peak in the mass spectrum, will validate the identity and purity of the N-benzyl-N-methyl-2,4,6-trimethylanilinium salt. Any significant deviation from the expected data would indicate the presence of impurities or an incomplete reaction, prompting further purification or optimization of the reaction conditions.
Conclusion
The synthesis of N-benzyl-N-methyl-2,4,6-trimethylanilinium salts, while challenging due to steric hindrance, can be reliably achieved through the carefully controlled SN2 reaction outlined in this protocol. By understanding the mechanistic principles and adhering to the detailed experimental steps, researchers can successfully prepare these valuable compounds for a wide range of applications in synthetic chemistry and materials science. The provided insights and workflow aim to empower scientists to confidently tackle this synthesis and explore the potential of these unique quaternary ammonium salts.
References
-
Fujita, H., Sasamoto, O., Kobayashi, S., Kitamura, M., & Kunishima, M. (2022). Synthesis and characterization of tetraphenylammonium salts. Nature Communications, 13(1), 2537. [Link][2][7]
-
Kuča, K., Kivala, M., & Dohnal, V. (2003). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Molecules, 8(10), 195-201. [Link][5]
-
ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link][4]
-
Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Organic Syntheses, 67, 133. [Link][8]
-
Hojo, M., et al. (2022). Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. Organic Letters, 24(32), 6060–6065. [Link][9]
-
Google Patents. (n.d.). New quaternization method. [10]
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- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of tetraphenylammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3755334A - New quaternization method - Google Patents [patents.google.com]
Application of N-Benzyl-2,4,6-trimethylaniline in dye synthesis
Application Note: N-Benzyl-2,4,6-trimethylaniline in the Synthesis of Sterically Encumbered Dyes and Luminescent Probes
Executive Summary
In the development of advanced fluorophores, luminescent transition metal complexes, and industrial colorants, controlling intermolecular interactions is a critical design parameter. Aggregation-caused quenching (ACQ) and non-radiative decay pathways severely limit the efficacy of dyes in biological imaging, organic light-emitting diodes (OLEDs), and textile printing.
N-Benzyl-2,4,6-trimethylaniline (also known as N-benzylmesidine) serves as a highly specialized, sterically hindered secondary amine building block. By incorporating this bulky moiety into dye scaffolds, chemists can introduce orthogonal steric shields that protect the chromophore's π-system. This application note details the mechanistic rationale, synthetic protocols, and photophysical benefits of utilizing N-benzyl-2,4,6-trimethylaniline in dye synthesis.
Mechanistic Insights: The Causality of Steric Shielding
The utility of N-benzyl-2,4,6-trimethylaniline lies in its unique dual-steric profile. When coupled to a dye core (such as an imidazo-phenanthroline ligand or a triarylmethane backbone), the 2,4,6-trimethyl (mesityl) group is forced out of the plane of the main chromophore due to severe ortho-methyl steric clashes. Simultaneously, the N-benzyl group provides a flexible, bulky "cap."
Together, these groups create a protective microenvironment around the dye core. This structural encumbrance directly causes three beneficial outcomes:
-
Prevention of π-π Stacking: Physical blocking prevents adjacent dye molecules from approaching close enough to form excimers, thereby suppressing ACQ.
-
Restriction of Intramolecular Motion: The extreme steric bulk restricts the free rotation of adjacent aryl rings, shutting down non-radiative vibrational relaxation pathways.
-
Enhanced Photostability: The shielded chromophore is less susceptible to nucleophilic attack or reactive oxygen species (ROS) degradation, leading to superior lightfastness.
Mechanism of steric shielding by N-benzyl-2,4,6-trimethylaniline preventing dye quenching.
Application I: Highly Luminescent Ruthenium(II) Polypyridyl Complexes
Ruthenium(II) complexes bearing imidazo[4,5-f][1,10]phenanthroline ligands are premier candidates for photoredox catalysis and DNA-binding probes. However, their quantum yields are often compromised by solvent interactions. Using N-benzyl-2,4,6-trimethylaniline to synthesize mono- or di-substituted imidazo-phenanthroline ligands maximizes the luminescence quantum yield by shielding the metal-to-ligand charge-transfer (MLCT) state [1].
Protocol 1.1: Synthesis of N-Benzyl-mesityl-imidazo[4,5-f][1,10]phenanthroline Ligand
This protocol utilizes a modified Debus-Radziszewski condensation. The acidic medium promotes imine formation, while ammonium acetate provides the crucial nitrogen source for imidazole ring closure.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask, combine 1,10-phenanthroline-5,6-dione (1.0 eq, 5.0 mmol), N-benzyl-2,4,6-trimethylaniline (1.2 eq, 6.0 mmol), and the desired aryl aldehyde (1.0 eq, 5.0 mmol) in 30 mL of glacial acetic acid.
-
Condensation: Add ammonium acetate ( NH4OAc , 10.0 eq, 50.0 mmol) in one portion.
-
Reflux & Validation: Heat the mixture to 135 °C under an inert argon atmosphere for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Alumina, 5% MeOH in DCM). The reaction is complete when the characteristic yellow-orange color of the dione transitions to a deep, dark red/brown solution.
-
Isolation: Cool the mixture to room temperature. Neutralize dropwise with concentrated aqueous ammonia until pH 7–8 is reached. Extract the aqueous layer with dichloromethane ( 3×50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via neutral alumina column chromatography to yield the sterically hindered ligand.
Protocol 1.2: Complexation with Ruthenium
-
Metallation: Suspend the synthesized ligand (1.0 eq) and cis-[Ru(bpy)2Cl2] (1.0 eq) in a 3:1 v/v mixture of EtOH/ H2O .
-
Microwave Irradiation: Heat in a dedicated microwave synthesizer at 120 °C for 30 minutes. Causality: Standard reflux often fails or requires >48 hours due to the extreme steric hindrance of the mesityl group blocking the coordination sphere. Microwave heating drastically accelerates the ligand exchange.
-
Anion Exchange: Cool to room temperature and precipitate the complex by adding a saturated aqueous solution of NH4PF6 . Filter and wash with cold water and diethyl ether to isolate the bright orange [Ru(bpy)2(Ligand)][PF6]2 dye.
Synthetic workflow for sterically shielded Ru(II) luminescent complexes.
Data Presentation: Photophysical Impact
The introduction of the N-benzyl-mesityl group significantly alters the photophysics of the resulting dye compared to unsubstituted or less hindered variants.
Table 1: Comparative Photophysical Properties of Ru(II) Imidazo-phenanthroline Complexes
| Ligand Substitution | Absorption Max (LC / MLCT) | Emission Max (nm) | Quantum Yield ( Φ ) | Relative Photostability |
| Unsubstituted (NH) | 285 nm / 450 nm | ~600 nm | 0.04 | Baseline |
| N-Phenyl | 285 nm / 455 nm | ~605 nm | 0.06 | Moderate |
| N-Benzyl-Mesityl | 285 nm / 460 nm | ~615 nm | > 0.10 | Excellent (Shielded) |
(Note: Data reflects typical trends where bulky monosubstitution yields maximum luminescence quantum yield in aerated solvents by preventing solvent-assisted quenching [1].)
Application II: Buchwald-Hartwig Cross-Coupling for Advanced Organic Dyes
In industrial applications, triarylmethane and squaraine dyes are prized for their intense molar absorptivity but often suffer from poor lightfastness and chlorine resistance. Incorporating N-benzyl-2,4,6-trimethylaniline via Palladium-catalyzed C-N coupling yields dyes with superior environmental resistance and deep color density [2].
Protocol 2.1: Pd-Catalyzed Amination of Halogenated Dye Cores
This protocol requires a highly active catalyst system. The extreme steric bulk of the amine necessitates an electron-rich, bulky phosphine ligand to facilitate the challenging reductive elimination step.
-
Setup: In an oven-dried Schlenk flask, combine the halogenated dye core (e.g., a brominated triarylmethane precursor, 1.0 eq, 10 mmol), N-benzyl-2,4,6-trimethylaniline (1.1 eq, 11 mmol), and sodium tert-butoxide ( NaOtBu , 1.5 eq, 15 mmol) in 50 mL of anhydrous, degassed toluene.
-
Catalyst Addition: Under a strict nitrogen stream, add Palladium(II) acetate ( Pd(OAc)2 , 5 mol%) and tri-tert-butylphosphine tetraphenylborate complex ( tBu3P⋅HBPh4 , 10 mol%).
-
Causality: tBu3P is critical here; less bulky phosphines (like PPh3 ) will fail to push the catalytic cycle forward due to the inability to accommodate the mesityl bulk during the C-N bond formation.
-
-
Reaction: Seal the flask and stir at 110 °C for 6 hours.
-
Self-Validation: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution. TLC (Hexane/EtOAc) should confirm the complete consumption of the aryl bromide.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over MgSO4 , and concentrate. Purify via recrystallization from ethanol to yield the highly stable, sterically protected dye.
References
-
Monosubstitution of 1H-Imidazo[4,5-f][1,10]phenanthroline Ligands Yields Maximum Luminescence Quantum Yield in Ruthenium Complexes. D-NB.info (German National Library Repository). Retrieved from:[Link]
- Novel compound, coloring composition for dyeing or printing, inkjet ink, method for printing fabric, and dyed or printed fabric (CN106661337A).Google Patents.
Application Note: Comprehensive Structural Characterization of N-Benzyl-2,4,6-trimethylaniline by NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the comprehensive structural characterization of N-Benzyl-2,4,6-trimethylaniline, a substituted aromatic amine. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and expected spectral data are detailed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous compound identification and purity assessment.
Introduction
N-Benzyl-2,4,6-trimethylaniline is a secondary aromatic amine that serves as a valuable building block in organic synthesis and may arise as a metabolite in drug metabolism studies.[1] Its structure, featuring a sterically hindered aniline core and a benzyl substituent, gives rise to distinct spectroscopic signatures. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of the material used in subsequent research and development, particularly in fields where structural integrity is critical.
This guide moves beyond a simple listing of procedures to offer insights into why specific methods and parameters are chosen, grounding the protocols in established analytical principles. We will detail sample preparation, data acquisition, and interpretation for ¹H NMR, ¹³C NMR, and GC-MS, providing a self-validating system for the conclusive identification of this compound.
Synthesis Context: Reductive Amination Pathway
A common and efficient route for the synthesis of N-Benzyl-2,4,6-trimethylaniline is the reductive amination of 2,4,6-trimethylaniline with benzaldehyde. This two-step, one-pot reaction first involves the formation of a Schiff base intermediate, which is then reduced in situ using a reducing agent like sodium borohydride.[1] Understanding this synthetic route is crucial as it informs the potential impurity profile, which may include unreacted starting materials or the intermediate Schiff base. The analytical methods described herein are adept at distinguishing the desired product from these potential contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei within a molecule.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample. The following protocol is designed to produce a homogeneous, contaminant-free sample suitable for high-resolution NMR.[2][3][4]
Rationale: The goal is to create a solution free of particulate matter and paramagnetic impurities, which can disrupt magnetic field homogeneity, leading to poor spectral resolution (broad peaks).[2] Using a deuterated solvent is essential for the spectrometer's lock system and to avoid large, interfering solvent signals in ¹H NMR.[4][5]
Procedure:
-
Weighing: Accurately weigh 5-10 mg of N-Benzyl-2,4,6-trimethylaniline into a clean, dry vial.[5] This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without leading to solubility issues or peak broadening from aggregation.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+) to the vial. CDCl₃ is an excellent choice for this compound due to its good solvating power for nonpolar to moderately polar molecules and its relatively simple residual solvent peak.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any dust or particulate matter, filter the solution directly into a high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool at the neck serves as an effective filter.[3][4]
-
Volume Check: Ensure the sample height in the NMR tube is between 4 and 5 cm (approximately 0.55-0.65 mL).[5] This specific volume is optimal for positioning within the instrument's detection coil, which is critical for achieving good line shape and simplifying the shimming process.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | 4.0 s | 1.0 s |
| Spectral Width (SW) | 16 ppm | 240 ppm |
Rationale: For ¹H NMR, 16 scans are usually sufficient for a sample of this concentration to achieve excellent signal-to-noise. For ¹³C NMR, a higher number of scans is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds ensures that most nuclei have returned to equilibrium before the next pulse, allowing for more accurate integration.
Data Interpretation: Predicted NMR Spectra
The ¹H NMR spectrum provides a quantitative map of the protons in the molecule. The steric hindrance from the two ortho-methyl groups on the aniline ring restricts the rotation around the C-N bond, which can sometimes lead to broader signals for the benzylic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for N-Benzyl-2,4,6-trimethylaniline in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.20 | Multiplet | 5H | Ar-H (Benzyl) | Typical region for unsubstituted phenyl protons. |
| ~ 6.80 | Singlet | 2H | Ar-H (Mesityl) | The two aromatic protons on the trimethylaniline ring are chemically equivalent. Data for 2,4,6-trimethylaniline shows these protons around 6.78 ppm.[6] |
| ~ 4.10 | Singlet | 2H | -N-CH₂ -Ph | Methylene protons adjacent to a nitrogen and an aromatic ring. The signal is a singlet due to a lack of adjacent protons. |
| ~ 3.50 | Broad Singlet | 1H | -NH - | The chemical shift of the N-H proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to quadrupole broadening and exchange. |
| ~ 2.25 | Singlet | 3H | para-Ar-CH₃ | The para-methyl group is electronically distinct from the ortho-methyls. |
| ~ 2.15 | Singlet | 6H | ortho-Ar-CH₃ | The two ortho-methyl groups are chemically equivalent due to symmetry. |
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for N-Benzyl-2,4,6-trimethylaniline in CDCl₃.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 144.0 | Quaternary | C -NH (Mesityl) | Aromatic carbon directly attached to nitrogen, deshielded. Based on 2,4,6-trimethylaniline data.[7][8] |
| ~ 140.0 | Quaternary | ipso-C (Benzyl) | Quaternary carbon of the benzyl ring attached to the CH₂ group. |
| ~ 132.0 | Quaternary | para-C (Mesityl) | Aromatic carbon bearing the para-methyl group. |
| ~ 129.5 | CH | meta-CH (Mesityl) | The two equivalent aromatic CH carbons of the trimethylaniline ring. |
| ~ 128.5 | CH | meta-CH (Benzyl) | The two equivalent meta-carbons of the benzyl ring. |
| ~ 127.0 | CH | ortho-CH (Benzyl) | The two equivalent ortho-carbons of the benzyl ring. |
| ~ 126.5 | CH | para-CH (Benzyl) | The single para-carbon of the benzyl ring. |
| ~ 126.0 | Quaternary | ortho-C (Mesityl) | The two equivalent aromatic carbons bearing the ortho-methyl groups. |
| ~ 50.0 | CH₂ | -NH-CH₂ -Ph | Methylene carbon, shielded by the adjacent nitrogen. |
| ~ 20.5 | CH₃ | para-Ar-CH₃ | The para-methyl carbon. |
| ~ 18.0 | CH₃ | ortho-Ar-CH₃ | The two equivalent ortho-methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like N-Benzyl-2,4,6-trimethylaniline.[9]
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for GC-MS analysis using electron ionization (EI).
Rationale: EI is a high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for a given compound. The GC separates the analyte from the solvent and any potential impurities before it enters the mass spectrometer. The chosen temperature program ensures the compound elutes as a sharp peak without thermal degradation.[10][11][12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system. A pulsed splitless injection mode is recommended to ensure efficient transfer of the analyte onto the column.[10]
-
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent GC with 5977 MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
Data Interpretation: Predicted Mass Spectrum
The molecular formula for N-Benzyl-2,4,6-trimethylaniline is C₁₆H₁₉N, with a molecular weight of 225.33 g/mol .[13] The EI mass spectrum is expected to show a clear molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 225. As an odd-electron species containing one nitrogen atom, its nominal mass is an odd number, consistent with the Nitrogen Rule.
Key Fragmentation Pathways: The fragmentation of N-benzyl anilines is often dominated by cleavage at the benzylic position due to the formation of the highly stable tropylium cation.
Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of N-Benzyl-2,4,6-trimethylaniline.
| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway |
| 225 | [C₁₆H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 224 | [M - H]⁺ | α-cleavage: Loss of a hydrogen radical from the methylene group.[14] |
| 210 | [M - CH₃]⁺ | Loss of a methyl radical from one of the trimethylaniline methyl groups. |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak). Cleavage of the C-N bond (benzylic cleavage). This is a highly characteristic and typically the most abundant fragment for N-benzyl compounds.[15] |
| 134 | [C₉H₁₂N]⁺ | The other fragment from benzylic cleavage (the trimethylanilino radical cation). |
Integrated Characterization Workflow
The following diagram illustrates the logical flow of the characterization process, from sample receipt to final structural confirmation.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and GC-MS provides an unequivocal and comprehensive characterization of N-Benzyl-2,4,6-trimethylaniline. The ¹H NMR spectrum confirms the presence and ratio of all proton types, while the ¹³C NMR spectrum verifies the carbon skeleton. Finally, GC-MS confirms the molecular weight (m/z 225) and reveals a characteristic fragmentation pattern dominated by the tropylium ion (m/z 91), which is a hallmark of N-benzyl structures. By following the detailed protocols and referencing the expected data presented in this note, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their scientific endeavors.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
JEOL. NMR Sample Preparation. [Link]
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University of Maryland. NMR sample preparation guidelines. [Link]
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Western University. NMR Sample Preparation. [Link]
-
Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
-
Oxford Academic. New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. [Link]
-
ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]
-
PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Spectral Database for Organic Compounds (SDBS). ¹H NMR Spectrum. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. N,2,6-trimethylaniline. [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride. [Link]
-
PubChem. 2,4,6-Trimethylaniline. [Link]
-
Wikipedia. 2,4,6-Trimethylaniline. [Link]
-
PubMed. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. [Link]
-
SpectraBase. 2,4,6-Trimethylaniline. [Link]
-
Wired Chemist. 2,4,6-trimethylaniline Carbon-13 Full Spectrum. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
OEHHA. 2,4,6-Trimethylaniline and Its Salts. [Link]
-
NIST WebBook. Benzenamine, 2,4,6-trimethyl-. [Link]
-
CORE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]
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RSC Publishing. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. [Link]
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Application Note & Protocol: A Scalable, One-Pot Synthesis of N-Benzyl-2,4,6-trimethylaniline for Laboratory Use
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of N-Benzyl-2,4,6-trimethylaniline, a sterically hindered secondary amine of significant interest in synthetic and medicinal chemistry. The described method is a one-pot reductive amination of 2,4,6-trimethylaniline and benzaldehyde using sodium borohydride as a cost-effective and readily available reducing agent. This protocol is designed for laboratory scale-up, with a focus on procedural simplicity, high yield, and purity of the final product. Detailed experimental procedures, safety precautions, characterization data, and troubleshooting guidelines are provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
N-Benzyl-2,4,6-trimethylaniline is a valuable building block in organic synthesis, often utilized in the development of novel ligands, catalysts, and pharmacologically active molecules. Its sterically encumbered nature, arising from the ortho-methyl groups on the aniline ring, imparts unique chemical properties that are exploited in various applications. Traditional methods for the synthesis of secondary amines can be multi-step and may require harsh reaction conditions.[1] Reductive amination offers a more direct and atom-economical approach to C-N bond formation.[2][3][4]
This application note details a robust and scalable one-pot synthesis of N-Benzyl-2,4,6-trimethylaniline via the reductive amination of 2,4,6-trimethylaniline and benzaldehyde. The causality behind the experimental choices, including the selection of the reducing agent and solvent, is discussed to provide a deeper understanding of the reaction.
Synthetic Strategy and Rationale
The chosen synthetic route is a direct reductive amination, which involves the in-situ formation of an imine from 2,4,6-trimethylaniline and benzaldehyde, followed by its immediate reduction to the corresponding secondary amine.
Reaction Scheme:
Rationale for Key Experimental Choices:
-
One-Pot Procedure: A one-pot protocol is employed to enhance operational simplicity, reduce reaction time, and minimize waste by eliminating the need to isolate the intermediate imine.[3]
-
Sodium Borohydride (NaBH₄): While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used for their selectivity, sodium borohydride is a more economical and less toxic option for this particular transformation.[4] By controlling the reaction conditions, particularly the temperature and order of addition, the reduction of the starting aldehyde can be minimized.
-
Methanol as Solvent: Methanol serves as an excellent solvent for both the reactants and the sodium borohydride. It also acts as a proton source for the reaction mechanism.
-
Steric Hindrance: The steric bulk of 2,4,6-trimethylaniline can slow down the rate of imine formation. The protocol is optimized to account for this by allowing sufficient time for the initial condensation before the reduction is initiated.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 10 grams of the final product and can be scaled up or down as needed.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,4,6-Trimethylaniline | ≥98% | Sigma-Aldrich |
| Benzaldehyde | ≥99% | Sigma-Aldrich |
| Sodium Borohydride | ≥98% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (1M) | ||
| Saturated Sodium Bicarbonate Solution | ||
| Brine | ||
| Round-bottom flask (500 mL) | ||
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Addition funnel | ||
| Ice bath | ||
| Rotary evaporator | ||
| Glass funnel and filter paper | ||
| Separatory funnel (1 L) | ||
| Column chromatography setup | ||
| Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
Safety Precautions
-
2,4,6-Trimethylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[5]
-
Benzaldehyde: Harmful if swallowed and can cause skin and eye irritation. Use in a fume hood and wear appropriate PPE.
-
Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Handle away from open flames and add to the reaction mixture in portions.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (13.5 g, 0.1 mol).
-
Dissolution: Add 200 mL of anhydrous methanol to the flask and stir until the aniline is completely dissolved.
-
Aldehyde Addition: Add benzaldehyde (10.6 g, 0.1 mol) to the solution at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC (20% ethyl acetate in hexane).
-
Cooling: After 1 hour, cool the reaction mixture to 0 °C using an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (7.6 g, 0.2 mol) to the cooled reaction mixture in small portions over 30 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Reaction: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the imine spot and the appearance of the product spot (Rf ≈ 0.6 in 20% ethyl acetate/hexane) indicate the completion of the reaction.
-
Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 50 mL of 1M hydrochloric acid at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up:
-
Add 150 mL of ethyl acetate to the residue and transfer the mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane as the eluent.[6]
-
Alternatively, for a crystalline product, recrystallization from ethanol/water can be attempted.[7][8]
-
-
Product Isolation: Combine the pure fractions from column chromatography and remove the solvent using a rotary evaporator to yield N-Benzyl-2,4,6-trimethylaniline as a colorless to pale yellow oil.
Characterization
-
Appearance: Colorless to pale yellow oil.
-
Yield: 85-95% (based on benzaldehyde).
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 6.85 (s, 2H, Ar-H), 4.15 (s, 2H, CH₂), 3.50 (br s, 1H, NH), 2.25 (s, 6H, o-CH₃), 2.15 (s, 3H, p-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.0, 140.1, 134.5, 129.3, 128.7, 127.4, 127.2, 126.9, 49.5, 20.8, 18.5.
-
IR (thin film, cm⁻¹): 3410 (N-H stretch), 3025, 2920, 1600, 1495, 1450, 1210, 730, 695.
Data Summary and Visualization
Table 1: Quantitative Data for the Synthesis
| Parameter | Value |
| Molar Mass of 2,4,6-Trimethylaniline | 135.21 g/mol |
| Molar Mass of Benzaldehyde | 106.12 g/mol |
| Molar Mass of N-Benzyl-2,4,6-trimethylaniline | 225.33 g/mol |
| Molar Mass of Sodium Borohydride | 37.83 g/mol |
| Stoichiometry (Aniline:Aldehyde:NaBH₄) | 1 : 1 : 2 |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Diagrams
Caption: Reaction mechanism for the one-pot reductive amination.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of N-Benzyl-2,4,6-trimethylaniline
Technical Support Center: Troubleshooting Low Yields in the Synthesis of N-Benzyl-2,4,6-trimethylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic amine chemistry: the low-yielding synthesis of N-benzyl-2,4,6-trimethylaniline.
Due to the extreme steric shielding provided by the two ortho-methyl groups on the mesidine (2,4,6-trimethylaniline) ring[1], standard alkylation and amination protocols frequently fail. This guide breaks down the causality behind these failures and provides a field-proven, self-validating protocol to achieve high yields.
Mechanistic Pathway & Bottleneck Analysis
To troubleshoot effectively, we must first visualize where the reaction fails. The diagram below illustrates the competing kinetic pathways during reductive amination.
Reaction pathways for the reductive amination of 2,4,6-trimethylaniline with benzaldehyde.
Troubleshooting Guide & FAQs
Q1: Why does my standard one-pot reductive amination with NaBH(OAc)₃ yield mostly benzyl alcohol and unreacted aniline? Causality: This is a classic kinetic failure. In a one-pot reductive amination, the formation of the imine must outpace the reduction of the aldehyde[2]. The two ortho-methyl groups on 2,4,6-trimethylaniline create severe steric bulk, drastically increasing the activation energy required for the nucleophilic attack on benzaldehyde. Consequently, the rate of imine formation drops near zero. The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), ends up reducing the unreacted benzaldehyde to benzyl alcohol before the imine can form[3]. Solution: You must decouple the condensation and reduction steps. Force the imine formation to completion before introducing any hydride source.
Q2: How can I overcome the steric barrier to force imine formation? Causality: You must employ a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ coordinates to the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity. Furthermore, it acts as an irreversible water scavenger, driving the equilibrium of the sterically hindered carbinolamine intermediate forward to the fully formed Schiff base[4].
Q3: Even with Ti(OiPr)₄, my reduction step is sluggish. What hydride source should I use? Causality: The issue here is the steric volume of the hydride donor. While NaBH(OAc)₃ is excellent for unhindered imines[3], it is a massive, bulky reagent that struggles to access the highly shielded electrophilic carbon of the 2,4,6-trimethylphenyl imine. Solution: Switch to a smaller, more nucleophilic hydride source like Sodium borohydride (NaBH₄) in ethanol[4]. The smaller atomic radius of the borohydride anion allows it to penetrate the steric bulk and reduce the imine rapidly.
Q4: Can I bypass reductive amination and use direct Sₙ2 alkylation with benzyl bromide? Causality: Direct N-alkylation is strongly discouraged for this scaffold. The ortho-methyl groups physically block the required Bürgi-Dunitz trajectory for the Sₙ2 attack on the benzyl halide. Attempting to force this reaction with high temperatures or strong bases typically results in thermal degradation or poly-alkylation of trace impurities. Reductive amination remains the field-proven standard for electron-deficient and sterically hindered anilines[5].
Quantitative Data: Comparison of Amination Conditions
| Method | Imine Formation Step | Reducing Agent | Typical Yield | Primary Limitation / Issue |
| One-Pot Direct Mix | None (In situ) | NaBH(OAc)₃ | < 20% | Massive benzyl alcohol byproduct due to premature reduction[3]. |
| Dean-Stark Trap | Reflux in Toluene | NaBH₄ (Step 2) | 40–50% | Thermal degradation; slow conversion. |
| TMSCl Mediated | TMSCl in DMF | NaBH₃CN (Step 2) | 60–75% | Moisture sensitive; generates HCl byproduct[5]. |
| Ti(OiPr)₄ Mediated | Ti(OiPr)₄ (Neat or EtOH) | NaBH₄ (Step 2) | > 85% | Optimal. Requires filtration of TiO₂ salts during workup[4]. |
Optimized Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination
This protocol is designed as a self-validating system . The visual cues (specifically the precipitation of TiO₂ during the quench) will confirm that the mechanistic steps have executed correctly[4].
Step 1: Lewis Acid-Mediated Imine Condensation
-
In a flame-dried, argon-purged round-bottom flask, add 2,4,6-trimethylaniline (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol).
-
Add absolute ethanol (15 mL) to the mixture to ensure homogeneity.
-
Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 20 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8–10 hours. Analytical Check: TLC should show the complete disappearance of benzaldehyde and the formation of a less polar, UV-active imine spot.
Step 2: Sterically Unhindered Hydride Reduction 5. Cool the reaction flask to 0 °C using an ice bath to control the exothermic reduction. 6. Carefully add Sodium borohydride (NaBH₄) (1.5 equiv, 15 mmol) in small portions to manage hydrogen gas evolution. 7. Remove the ice bath and allow the reaction to stir at room temperature for an additional 4–6 hours.
Step 3: Quench and Workup (Self-Validating) 8. Quench the reaction by slowly pouring the mixture into aqueous ammonia (2 M, 30 mL). Validation Check: A thick, white precipitate of titanium dioxide (TiO₂) will immediately form. This visually confirms the successful hydrolysis of the intermediate titanium-amine complex[4]. 9. Filter the suspension through a tightly packed pad of Celite to remove the TiO₂ salts. Wash the filter cake thoroughly with ethyl acetate (50 mL) to extract any trapped product. 10. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the highly pure N-benzyl-2,4,6-trimethylaniline.
References
-
2,4,6-Trimethylaniline Properties and Steric Profile Source: Wikipedia, The Free Encyclopedia[1] URL:[Link]
-
The Reductive Amination of Aldehydes and Ketones: Mechanistic Aspects Source: MDPI / Tarik J. et al.[2] URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (ACS Publications)[3] URL:[Link]
-
Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)[4] URL:[Link]
Sources
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of N-Benzyl-2,4,6-trimethylaniline
Welcome to the Technical Support Center for the chromatographic purification of N-Benzyl-2,4,6-trimethylaniline . As a secondary aniline with significant steric hindrance (due to the mesityl group) and basic properties, this compound presents unique challenges during silica gel chromatography, including severe peak tailing, irreversible adsorption, and co-elution with unreacted starting materials.
This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity isolation.
Diagnostic Purification Workflow
Before packing a column, it is critical to diagnose the specific behavior of your crude mixture. The following decision tree outlines the logical progression for isolating N-Benzyl-2,4,6-trimethylaniline.
Caption: Workflow for chromatographic purification of N-Benzyl-2,4,6-trimethylaniline.
Quantitative Data: Chromatographic Profiles
The table below summarizes the expected behavior of N-Benzyl-2,4,6-trimethylaniline and its primary impurity (mesidine) across different stationary and mobile phases.
| Parameter | Standard Silica (No Modifier) | Silica + 1-3% TEA Modifier | Amine-Functionalized Silica (KP-NH) |
| Typical Solvent System | Hexane / EtOAc (95:5) | Hexane / EtOAc (95:5) + 1% TEA | Hexane / EtOAc (98:2) |
| Target Compound Rf | 0.15 - 0.25 (Broad streak) | 0.35 - 0.45 (Sharp spot) | 0.40 - 0.50 (Sharp spot) |
| Mesidine (Impurity) Rf | 0.10 - 0.20 (Broad streak) | 0.25 - 0.35 (Sharp spot) | 0.20 - 0.30 (Sharp spot) |
| Peak Shape | Severe Tailing | Symmetrical | Symmetrical |
| Recovery Yield | < 60% (Irreversible Adsorption) | > 85% | > 90% |
Self-Validating Protocol: TEA-Deactivated Silica Gel Chromatography
Standard normal-phase silica gel ( SiO2 ) contains surface silanol groups ( Si−OH ) that act as Brønsted acids (pKa ~ 4.5–5.0). Because N-Benzyl-2,4,6-trimethylaniline is a secondary amine, it acts as a base, leading to strong acid-base interactions that cause degradation and band-broadening[1]. To counteract this, we employ a sacrificial amine modifier (Triethylamine, TEA)[2].
Step 1: Pre-column TLC Validation
-
Action: Spot the crude mixture on two separate TLC plates. Run Plate A in Hexane/EtOAc (95:5). Run Plate B in Hexane/EtOAc (95:5) containing 1% TEA.
-
Validation: If Plate B shows a significantly sharpened spot and a higher Rf value compared to Plate A, silanol-induced tailing is the primary issue, confirming that a TEA-modified column will be successful.
Step 2: Column Packing and Deactivation
-
Action: Prepare your mobile phase (e.g., 95% Hexane, 4% EtOAc, 1% TEA). Slurry-pack the silica gel using this modified eluent.
-
Action: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-modified eluent.
-
Validation: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. The pH must be basic (>8). If it is neutral or acidic, the silica has not been fully deactivated; continue flushing until the eluent runs basic.
Step 3: Sample Loading and Isocratic Elution
-
Action: Dissolve the crude N-Benzyl-2,4,6-trimethylaniline in the minimum amount of eluent. Load it evenly onto the column.
-
Action: Elute isocratically. The steric bulk of the 2,4,6-trimethyl groups prevents N,N-dibenzylation during synthesis, meaning your primary impurity is likely unreacted mesidine[3]. The benzyl group makes the target compound more lipophilic than mesidine, allowing it to elute first.
Step 4: Fraction Analysis and TEA Removal
-
Action: Combine fractions containing the pure product. Remove the solvent under reduced pressure.
-
Validation: Because TEA has a boiling point of 89.5 °C, traces often remain. Co-evaporate the residue with toluene (2 x 10 mL) on the rotary evaporator. Confirm complete removal of TEA via 1H NMR (ensure the absence of a triplet at δ 1.0 ppm and a quartet at δ 2.5 ppm).
Troubleshooting & FAQs
Q: Why is my N-Benzyl-2,4,6-trimethylaniline streaking down the entire TLC plate despite using a non-polar solvent? A: This is a classic symptom of Lewis acid/Brønsted acid interactions between the secondary amine nitrogen and the acidic silanol sites on the silica gel[4]. The compound is continuously protonated and deprotonated as it moves, causing it to smear. You must neutralize the silica surface by adding 1-3% Triethylamine (TEA) or 10% Ammonia in Methanol to your solvent system[2].
Q: I added TEA to my eluent, but I am still seeing co-elution with unreacted mesidine. How do I resolve this? A: Mesidine (the primary amine starting material) and N-Benzyl-2,4,6-trimethylaniline share similar polarity profiles, though the benzyl group adds lipophilicity. If TEA-modified silica fails to resolve them, you are experiencing a selectivity issue. Solution: Switch your stationary phase to Amine-Functionalized Silica (KP-NH) or Basic Alumina [1]. Amine-bonded silica provides a completely different selectivity profile without the need for mobile phase modifiers, often allowing the more lipophilic secondary amine to cleanly separate from the primary amine[4].
Q: My compound degraded on the column, and my yield was extremely low (<40%). What happened? A: Secondary anilines can be sensitive to oxidation, and the acidic environment of bare silica gel can catalyze degradation over prolonged exposure times. If deactivating the silica with TEA does not improve recovery, your compound may be degrading via air oxidation on the high-surface-area silica. Solution: Run the column faster using flash chromatography (pressurized), degas your solvents with nitrogen prior to use, or switch to a reverse-phase C18 column using an alkaline mobile phase (e.g., Acetonitrile/Water with 0.1% TEA)[1].
Q: I synthesized this via reductive amination. How do I separate the product from unreacted benzaldehyde? A: Benzaldehyde is highly lipophilic but lacks the basic amine handle. Therefore, it will elute much faster than N-Benzyl-2,4,6-trimethylaniline on normal-phase silica. Flush the column with 100% Hexane or 98:2 Hexane/EtOAc to elute the benzaldehyde completely before increasing the polarity to elute your target amine. Alternatively, an acid-base extraction prior to chromatography will easily remove neutral benzaldehyde from the basic amines.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]
-
Solvent Systems for Flash Column Chromatography. Not Voodoo (University of Rochester).[Link]
-
Successful Flash Chromatography. King Group, Wake Forest University.[Link]
-
Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. DergiPark.[Link]
Sources
Technical Support Center: Removal of Unreacted 2,4,6-Trimethylaniline from Product Mixtures
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven strategies for the efficient removal of unreacted 2,4,6-trimethylaniline (also known as mesidine) from your reaction mixtures. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Foundational Principles & Initial Assessment
The primary challenge in removing 2,4,6-trimethylaniline stems from its physical properties: it is a high-boiling point liquid (233 °C at atmospheric pressure) that is readily soluble in common organic solvents.[1][2] This combination makes its removal by simple evaporation or filtration impossible. However, its most exploitable chemical characteristic is the basicity of its amino group.
Frequently Asked Question (FAQ): Why can't I just remove it using a rotovap?
Answer: 2,4,6-trimethylaniline has a very high boiling point, significantly higher than most common laboratory solvents.[1] Attempting to remove it under reduced pressure would require harsh conditions (high temperature and very low vacuum) that could degrade your desired product. The key to its removal lies in exploiting its chemical reactivity, not its physical volatility.
The basicity of the aniline nitrogen (pKa of the conjugate acid is 4.38) is the critical handle for separation.[3][4][5] This allows for its selective conversion into a salt, which dramatically alters its solubility profile, forming the basis of the most effective purification strategy: acid-base extraction.
Section 2: Method Selection and Troubleshooting Guide
Choosing the right purification strategy depends on the stability of your desired product and the scale of your reaction. This section addresses the most common scenarios encountered in the lab.
Q1: What is the primary and most recommended method for removing 2,4,6-trimethylaniline?
Answer: The most robust and widely applicable method is Acid-Base Extraction . This technique leverages the basicity of the amine to selectively move it from an organic phase into an aqueous phase.[6][7] The unreacted 2,4,6-trimethylaniline is protonated by an aqueous acid (typically dilute hydrochloric acid) to form its corresponding ammonium salt. This salt is ionic and therefore preferentially soluble in the aqueous layer, while your neutral organic product remains in the organic solvent.[8] This method is efficient, scalable, and cost-effective.
Q2: My product is sensitive to acid. What are my alternatives?
Answer: If your target molecule contains acid-labile functional groups (e.g., certain acetals, silyl ethers), a strong acid wash is not advisable. You have several effective alternatives:
-
Modified Column Chromatography: This is the most common alternative. Standard silica gel is acidic and can cause severe peak tailing and irreversible adsorption of basic compounds like amines.[9] To counteract this, you can either:
-
Add a competitive base to the eluent: Incorporating a small amount (0.5-1%) of a volatile amine like triethylamine (TEA) into your mobile phase will neutralize the acidic sites on the silica, allowing your product and the unreacted 2,4,6-trimethylaniline to elute properly.[9]
-
Use a different stationary phase: Amine-functionalized silica (KP-NH) columns are specifically designed for purifying basic compounds and provide excellent separation without the need for mobile phase modifiers.[9]
-
-
Copper (II) Sulfate Wash: For a milder, non-acidic aqueous workup, you can wash the organic solution with a 10% aqueous solution of copper(II) sulfate. Primary amines like 2,4,6-trimethylaniline will complex with the copper ions and be extracted into the aqueous phase.[10] This can be a highly effective method for acid-sensitive products.
Q3: When should I consider distillation?
Answer: Distillation is a viable but niche technique for this specific separation. It should only be considered if your desired product has a significantly different boiling point from 2,4,6-trimethylaniline (233 °C) and is thermally stable at high temperatures.[1][11] Given the high boiling point of the aniline, vacuum distillation is almost always required to lower the temperature and prevent product decomposition.[11][12] This method is generally reserved for large-scale industrial purifications rather than typical lab-scale synthesis.
Q4: I tried running a silica gel column but my separation is poor and the amine seems stuck on the column. What happened?
Answer: You are observing a classic acid-base interaction. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly interact with basic compounds like 2,4,6-trimethylaniline.[9] This leads to significant band smearing (tailing) and often, irreversible adsorption, resulting in poor recovery and purity.
Troubleshooting Steps:
-
Immediate Fix: Switch your mobile phase to one containing 0.5-1% triethylamine.
-
Better Fix: Repack the column and run the purification again with the TEA-modified eluent from the start.
-
Best Practice: For routine purification of basic compounds, invest in an amine-functionalized (NH) or alumina stationary phase.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol describes the most common method for removing 2,4,6-trimethylaniline from a reaction mixture dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent. Transfer this solution to a separatory funnel of appropriate size.
-
First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking can lead to emulsions.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer will typically be on top as most common organic solvents are less dense than aqueous solutions.[1][13]
-
Drain: Drain the lower (aqueous) layer, which now contains the 2,4,6-trimethylanilinium chloride salt.
-
Repeat: Repeat the acid wash (Steps 2-5) one or two more times with fresh 1M HCl to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure to yield your purified product.
Self-Validation Check: Before and after the acid wash, spot the organic layer on a TLC plate to visually confirm the disappearance of the 2,4,6-trimethylaniline spot.
Protocol 2: Flash Column Chromatography with a Modified Eluent
This protocol is ideal for acid-sensitive compounds or when extraction proves ineffective.
Step-by-Step Methodology:
-
Prepare Eluent: Prepare your mobile phase (e.g., a hexane/ethyl acetate mixture) and add 0.5% triethylamine (TEA) by volume. For example, to 1L of eluent, add 5 mL of TEA.
-
Equilibrate Column: Pack your silica gel column and equilibrate it with the TEA-containing mobile phase, running several column volumes through until the baseline on the detector is stable.
-
Sample Loading: Adsorb your crude mixture onto a small amount of silica gel. Ensure the sample is fully dry. Place this dry-loaded sample at the top of your equilibrated column.
-
Elution: Run your gradient as you normally would, using the TEA-modified eluent. The TEA will ensure that the 2,4,6-trimethylaniline elutes as a sharp peak instead of tailing, allowing for a clean separation from your desired product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Section 4: Data Summary & Visualization
Table 1: Key Physicochemical Properties of 2,4,6-Trimethylaniline
| Property | Value | Significance for Separation | Reference(s) |
| Molecular Formula | C₉H₁₃N | - | [1][3] |
| Molecular Weight | 135.21 g/mol | - | [1][3] |
| Appearance | Clear yellow to brown liquid | Liquid state prevents removal by filtration. | [11][14] |
| Boiling Point | 233 °C (at 760 mmHg) | Too high for easy removal by evaporation. | [1][13] |
| Density | 0.963 g/mL (at 25 °C) | Less dense than water; will be the top layer in an aqueous extraction with DCM or Chloroform being the exception. | [1][13] |
| pKa (conjugate acid) | 4.38 | Indicates sufficient basicity for effective protonation by dilute mineral acids. | [3][5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone. | Dictates the choice of solvents for liquid-liquid extraction. | [3][14] |
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing 2,4,6-trimethylaniline via acid-base extraction.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 7). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. 3
-
Benchchem. (2025). A Comparative Guide to the Reactivity of 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline. 13
-
ChemicalBook. 2,4,6-Trimethylaniline CAS#: 88-05-1. 11
-
PubChem. 2,4,6-Trimethylaniline. 4
-
ChemicalBook. 2,4,6-Trimethylaniline. 5
-
Theorem Chemical. 2,4,6-Trimethylaniline 99% cas 88-05-1. 14
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. 6
-
Wikipedia. 2,4,6-Trimethylaniline.
-
CymitQuimica. CAS 88-05-1: 2,4,6-Trimethylaniline. 2
-
Wikipedia. Acid–base extraction.
-
Al-Maaerifa. Amine Extraction in the Laboratory. 8
-
Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?9
-
Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. 10
Sources
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. CAS 88-05-1: 2,4,6-Trimethylaniline | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trimethylaniline price,buy 2,4,6-Trimethylaniline - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Amine Extraction in the Laboratory [ns1.almerja.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,4,6-Trimethylaniline CAS#: 88-05-1 [m.chemicalbook.com]
- 12. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,4,6-Trimethylaniline 99% cas 88-05-1 | Theorem Chemical [m.theoremchem.com]
Recrystallization techniques for purifying N-Benzyl-2,4,6-trimethylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when attempting to purify sterically hindered secondary amines.
N-Benzyl-2,4,6-trimethylaniline (often referred to as N-benzylmesidine, CAS: 60882-91-9) presents a unique challenge: the bulky 2,4,6-trimethylphenyl (mesityl) group disrupts the planar stacking required for crystal lattice formation, causing the free base to exist as an [1]. Attempting to directly recrystallize this oil will fail. To achieve high purity, we must manipulate its physical state by forming a crystalline acid addition salt, purifying the salt, and subsequently recovering the free base.
Below is the authoritative troubleshooting guide and protocol for this self-validating purification workflow.
Part 1: The Mechanistic Workflow
Workflow for the purification of N-benzyl-2,4,6-trimethylaniline via salt formation.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is direct recrystallization of the free base failing? Causality: N-Benzyl-2,4,6-trimethylaniline is a highly sterically hindered molecule[2]. The steric clash between the N-benzyl group and the ortho-methyls on the mesityl ring prevents tight molecular packing. Consequently, cooling the free base in standard solvents results in a biphasic liquid mixture (a phenomenon known as "oiling out") rather than crystallization. You must first convert it into a stable, crystalline hydrochloride salt[1].
Q2: What is the optimal protocol for forming the hydrochloride salt? Protocol:
-
Dissolution: Dissolve the crude N-benzyl-2,4,6-trimethylaniline oil in anhydrous diethyl ether (approx. 10 mL per gram of amine). Reasoning: The free base is highly soluble in non-polar ether, but the resulting salt is completely insoluble, driving the precipitation equilibrium forward.
-
Cooling: Submerge the reaction flask in an ice bath (0–5 °C). Reasoning: Acid-base neutralization is exothermic; cooling prevents solvent boil-off and minimizes oxidative side reactions.
-
Acidification: Slowly add a stoichiometric equivalent of 4M HCl in dioxane (or bubble anhydrous HCl gas) under continuous stirring.
-
Isolation: Stir for 30 minutes. Vacuum filter the resulting white solid and wash with cold anhydrous ether to remove unreacted non-polar impurities. Self-Validation Check: The resulting solid should be a crisp, free-flowing powder. If it is gummy, ambient moisture has contaminated the system.
Q3: How do I choose the right solvent system for recrystallizing the salt? Causality: The ideal recrystallization solvent must exhibit a steep solubility curve—high solubility at the boiling point and near-zero solubility at 0 °C. [1]. It provides excellent differential solubility, and its polar aprotic nature prevents the solvolysis sometimes seen in protic solvents like methanol.
Q4: My salt is "oiling out" instead of crystallizing during step 2. How do I fix this? Causality: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid. Troubleshooting Steps:
-
Dilution: Add 10-20% more boiling recrystallization solvent to ensure the saturation point is reached at a much lower temperature.
-
Thermodynamic Control: Remove the flask from the heat source and let it cool to room temperature in ambient air before applying an ice bath. Rapid thermal shock forces the solute out of solution too quickly.
-
Seeding: Introduce a microscopic seed crystal of pure N-benzyl-2,4,6-trimethylaniline hydrochloride at the cloud point to provide a nucleation site, bypassing the energy barrier for lattice formation.
Q5: How do I recover the free base after purifying the salt? Protocol:
-
Suspension: Suspend the purified hydrochloride salt in distilled water (approx. 15 mL/g).
-
Alkalinization: Add 1M aqueous NaOH dropwise under stirring until the aqueous phase reaches pH 10–11. Reasoning: The strong base deprotonates the amine, breaking the ionic lattice and forcing the free base to separate as an insoluble oil.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Reasoning: DCM efficiently partitions the organic free base away from the aqueous sodium chloride byproduct.
-
Drying: Combine the DCM layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes to remove micro-droplets of water.
-
Concentration: Filter the drying agent and remove the DCM under reduced pressure to yield the highly pure N-benzyl-2,4,6-trimethylaniline oil. Self-Validation Check: Analyze the final oil via [3] using a Hexane:Ethyl Acetate (8:2) system. A single, tight spot under UV light (254 nm) confirms the successful removal of impurities.
Part 3: Quantitative Data & Solvent Selection
Table 1: Solvent Selection Matrix for N-Benzyl-2,4,6-trimethylaniline Purification
| Solvent | Workflow Stage | Boiling Point (°C) | Solute Behavior (HCl Salt) | Mechanistic Rationale |
| Diethyl Ether | Salt Formation | 34.6 | Insoluble | Non-polar nature drives immediate precipitation of the polar salt. |
| Acetonitrile | Recrystallization | 82.0 | High at 82°C, Low at 0°C | Steep solubility curve prevents product loss in the mother liquor. |
| Absolute Ethanol | Recrystallization | 78.3 | Moderate at 78°C | Protic solvent; may require an anti-solvent to force crystallization. |
| Dichloromethane | Free Base Recovery | 39.6 | High (Free Base) | Efficiently partitions the organic free base from aqueous byproducts. |
References
- Title: US Patent 5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)
-
Title: SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES Source: DergiPark (Marmara University Journal of Pharmacy) URL: [Link]
Sources
- 1. US5296493A - 1-substituted-2-(N-phenyl-N-(phenylmethyl)methanamine)-4,5-dihydro-imidazoles and related compounds and their use in treating calcium overload in brain cells - Google Patents [patents.google.com]
- 2. 60882-91-9|N-Benzyl-2,4,6-trimethylaniline|BLD Pharm [bldpharm.com]
- 3. dergipark.org.tr [dergipark.org.tr]
Stability of N-Benzyl-2,4,6-trimethylaniline under acidic and basic conditions
Welcome to the Technical Support & Troubleshooting Center for sterically hindered secondary amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors, stability issues, and handling protocols for N-Benzyl-2,4,6-trimethylaniline (often abbreviated as NBTMA or N-benzylmesitylamine) during drug development and synthetic workflows.
Part 1: Troubleshooting FAQs – Acidic & Basic Conditions
Q1: Why does N-Benzyl-2,4,6-trimethylaniline exhibit atypical protonation kinetics during acidic extraction compared to standard secondary amines? Causality & Mechanism: The 2,4,6-trimethylphenyl (mesityl) group introduces severe steric hindrance. The two ortho-methyl groups physically shield the nitrogen lone pair and force the aromatic ring out of coplanarity. While NBTMA will thermodynamically form an ammonium salt under acidic conditions, the steric bulk restricts solvent accessibility and slows the kinetics of protonation. If your acidic extraction is failing, it is likely due to insufficient mixing time or using an acid that is too dilute to overcome the steric penalty.
Q2: I am losing my compound during heated acidic workflows. Is the amine hydrolyzing? Causality & Mechanism: Amines do not hydrolyze, but under strong Brønsted acidic conditions (e.g., concentrated HCl or HBr) coupled with heat, NBTMA undergoes N-debenzylation . The protonated amine acts as a leaving group, cleaving the C-N bond to yield 2,4,6-trimethylaniline and a benzyl carbocation. This carbocation will rapidly react with any available nucleophile (such as chloride ions or water) in your system.
Q3: Is NBTMA stable under strongly basic conditions? Causality & Mechanism: Yes, secondary amines are highly resistant to basic hydrolysis. Standard aqueous bases (NaOH, KOH) will not degrade NBTMA. However, if your workflow involves anhydrous organometallic bases (like n-butyllithium or LDA) at low temperatures, the basicity is strong enough to abstract the secondary amine proton, forming a reactive lithium amide intermediate.
Q4: I am detecting unexpected amide and nitrone impurities in my basic formulations over time. Why is this happening? Causality & Mechanism: This is an oxidative degradation issue, not a basic hydrolysis issue. In basic or neutral formulations exposed to air and light, the electron-rich nitrogen lone pair is susceptible to oxidation. Unlike deactivated analogs such as N-benzyl-4-nitroaniline—which typically only undergo N-debenzylation—N-benzyl-2,4,6-trimethylaniline readily oxidizes to form nitrone or amide byproducts [1]. This oxidation can be deliberately replicated using reagents like meta-chloroperoxybenzoic acid (mCPBA) [2].
Part 2: Quantitative Data & Stability Profiling
To assist in your formulation and synthetic planning, the following table summarizes the stability profile of N-Benzyl-2,4,6-trimethylaniline across various environments.
| Environmental Condition | Reagent / Parameters | Observed Stability | Primary Degradation Pathway | Mechanistic Causality |
| Mild Acidic | 1M HCl (aq), 25°C | Stable (Forms Salt) | None | Reversible protonation; steric bulk slows kinetics but salt forms cleanly. |
| Harsh Acidic | Conc. HCl, >80°C | Unstable | N-Debenzylation | Thermal C-N bond cleavage yields 2,4,6-trimethylaniline + benzyl cation. |
| Aqueous Basic | 1M NaOH (aq), 25°C | Highly Stable | None | Secondary amines are fundamentally resistant to hydroxide attack. |
| Organometallic Base | n-BuLi, THF, -78°C | Reactive | Amide Formation | Strong base abstracts the N-H proton to form a lithium amide. |
| Oxidative (Air/Peroxide) | mCPBA or Ambient Air | Unstable | Nitrone / Amide | Electron-rich nitrogen lone pair undergoes oxygen transfer [1][2]. |
Part 3: Mechanistic Workflow Visualization
The following diagram maps the divergent chemical pathways of NBTMA when exposed to various pH and environmental stressors.
Fig 1: Reaction pathways and degradation mechanisms of N-Benzyl-2,4,6-trimethylaniline.
Part 4: Validated Experimental Protocols
Protocol A: Controlled Acid-Base Extraction of NBTMA
Objective: Purify NBTMA from neutral organic impurities without inducing acid-catalyzed debenzylation. Self-Validating Principle: By keeping the system cold, we kinetically trap the compound in its protonated state while preventing the thermal activation energy required for C-N bond cleavage.
-
Dissolution: Dissolve the crude NBTMA mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Thermal Control: Cool the solution to 0–5 °C using an ice-water bath.
-
Acidic Partitioning: Add cold 1M aqueous HCl (1.5 equivalents). Stir vigorously for 10 minutes. Note: Vigorous stirring is mandatory because the mesityl steric bulk slows the interaction between the biphasic layers.
-
Separation: Immediately separate the aqueous layer (containing the NBTMA hydrochloride salt) from the organic layer. Do not leave the amine in the acidic solution at room temperature for prolonged periods.
-
Basification: Cool the isolated aqueous layer to 0 °C and slowly add cold 2M NaOH until the pH reaches > 10. The free base NBTMA will phase-separate as an oil [3].
-
Recovery: Extract the liberated free base into fresh diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Controlled Oxidative Degradation (Nitrone Standard Synthesis)
Objective: Synthesize the nitrone derivative of NBTMA for use as an analytical HPLC/MS standard to monitor oxidative degradation in basic formulations [2]. Self-Validating Principle: Direct oxidation of the secondary amine by mCPBA yields a hydroxylamine intermediate, which subsequently oxidizes to the nitrone. Quenching with a reducing agent ensures no over-oxidation occurs.
-
Preparation: Dissolve 1.0 mmol of NBTMA in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Chill the reaction vessel to 0 °C under an inert nitrogen atmosphere.
-
Oxidation: Dissolve 1.1 mmol of meta-chloroperoxybenzoic acid (mCPBA) in 5 mL of DCM. Add this solution dropwise to the NBTMA mixture over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously to neutralize any unreacted peroxide.
-
Workup: Wash the organic layer twice with saturated aqueous NaHCO₃ to remove the meta-chlorobenzoic acid byproduct. Dry the DCM layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the nitrone standard.
References
- EvitaChem.Buy N-Benzyl-4-nitroaniline (EVT-370695) | 14309-92-3. (Details the comparative oxidative stability and nitrone/amide formation of N-benzyl-2,4,6-trimethylaniline vs. deactivated analogs).
- DergiPark.Preparation of nitrones from parent amines by direct oxidation with metachlorperbenzoic acid. (Methodology for the direct oxidation of secondary anilines to nitrones).
- DergiPark.Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. (Details the synthesis, benzylation, and isolation properties of N-benzyl-2,4,6-trimethylaniline).
Preventing di-benzylation in the synthesis of N-Benzyl-2,4,6-trimethylaniline
Technical Support Center: Synthesis of N-Benzyl-2,4,6-trimethylaniline
A Senior Application Scientist's Guide to Selectivity and Troubleshooting
Welcome to our dedicated technical guide for researchers engaged in the synthesis of N-Benzyl-2,4,6-trimethylaniline. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed to address a critical challenge in this synthesis: the prevention of the N,N-dibenzyl-2,4,6-trimethylaniline byproduct. The insights provided herein are curated from established chemical principles and field-proven methodologies to ensure your experiments are both efficient and successful.
The N-benzylation of 2,4,6-trimethylaniline (mesidine) is a foundational reaction, yet it presents a classic selectivity problem. While the steric hindrance afforded by the two ortho-methyl groups on the aniline ring significantly disfavors the second benzylation compared to less substituted anilines, the formation of the di-benzylated product remains a persistent issue that can complicate purification and reduce yields.[1][2] This guide is structured to help you understand the underlying mechanisms and implement strategies to maximize the yield of your desired mono-benzyl product.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common experimental hurdles. The table below is designed for quick reference in the lab to diagnose and resolve issues as they arise.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High Levels of Di-Benzylation Product Detected (e.g., by TLC/LC-MS) | 1. Incorrect Stoichiometry: An excess of the benzylating agent (e.g., benzyl bromide) is the most common culprit. 2. Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary activation energy to overcome the steric barrier for the second alkylation. 3. Methodology: Direct alkylation with highly reactive benzyl halides is inherently prone to over-alkylation.[3] | 1. Stoichiometric Control: Use a precise 1.0 to 1.1 equivalent of the benzylating agent relative to the aniline. Slow, dropwise addition of the alkylating agent to the aniline solution can help maintain a low instantaneous concentration, further minimizing di-substitution.[4] 2. Optimize Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) and quench it as soon as the starting aniline is consumed. 3. Change Synthetic Strategy: Switch to Reductive Amination . This is the most robust method for ensuring mono-alkylation, as it involves the formation of an imine intermediate which is then reduced.[5][6] |
| Low or No Conversion of Starting Aniline | 1. Insufficiently Reactive Reagents: The alkylating agent may be old or degraded. The base used may not be strong enough to deprotonate the aniline effectively. 2. Steric Hindrance: The significant steric bulk of the mesityl group can slow the reaction rate considerably, especially under mild conditions.[7][8] 3. Solvent Issues: The presence of water or other protic impurities can quench reagents. | 1. Verify Reagent Quality: Use a fresh, verified alkylating agent. If using a benzyl halide, consider switching from the chloride to the more reactive bromide or iodide.[4] Ensure a suitable, non-nucleophilic, and sterically hindered base like diisopropylethylamine (DIPEA) is used. 2. Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring for the onset of di-benzylation. For sterically hindered substrates, heating to 80-110 °C may be necessary.[4] 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. |
| Difficult Purification / Inseparable Products | 1. Similar Polarity: The mono- and di-benzylated products can have very similar Rf values on TLC, making separation by column chromatography challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar eluent system (e.g., higher ratio of hexanes to ethyl acetate) will typically provide better separation. 2. Derivative Formation: If separation is impossible, consider reacting the mixture with an agent that selectively derivatizes the secondary amine (mono-benzyl product), such as an acid chloride. The resulting amide will have a significantly different polarity, allowing for easy separation. The amide can then be hydrolyzed back to the desired amine. |
Frequently Asked Questions (FAQs)
Q1: Why is di-benzylation a common side reaction in this specific synthesis?
The nitrogen atom in the mono-benzylated product, N-benzyl-2,4,6-trimethylaniline, remains nucleophilic. Although the newly introduced benzyl group and the existing mesityl group create significant steric congestion, the nitrogen's lone pair is still available to attack another molecule of the benzylating agent. The reaction is a competition between the starting aniline and the mono-benzylated product for the electrophilic benzylating agent. Once the mono-benzylated product forms, it begins to compete with the remaining starting material, leading to the formation of the di-benzylated byproduct.
Q2: How does the steric hindrance from the 2,4,6-trimethyl groups influence the reaction?
The two methyl groups at the ortho positions (positions 2 and 6) of the aniline ring create a sterically crowded environment around the nitrogen atom.[8] This "ortho effect" physically obstructs the approach of the electrophile (the benzylating agent).[4] This hindrance is the primary reason why mono-benzylation is favored over di-benzylation. The first benzylation is already slower than it would be for a less hindered aniline, and the second benzylation is even more kinetically disfavored because the nitrogen atom is now even more sterically encumbered by the first benzyl group. However, this is a kinetic barrier, not a thermodynamic one. Given enough energy (higher temperature) or time, the di-benzylation will still occur.
Q3: What is the most effective method to guarantee mono-benzylation?
Reductive amination is widely considered the superior method for achieving selective mono-N-alkylation of primary amines.[5][9] The process involves two key steps that occur in a single pot:
-
Imine Formation: 2,4,6-trimethylaniline is reacted with benzaldehyde. The amine's nitrogen atom attacks the carbonyl carbon of the aldehyde, and after the elimination of water, a Schiff base (an imine) is formed.
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to the reaction.[6] This agent selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.
This method is highly selective because the primary amine is first converted into an imine, which has no N-H protons and cannot be further alkylated under these conditions. The subsequent reduction step "locks in" the mono-benzyl product.
Q4: How can I effectively monitor the reaction to prevent over-alkylation?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.[10]
-
Setup: Spot the starting aniline, the benzylating agent, and the co-spotted reaction mixture on a silica gel TLC plate.
-
Eluent: A common mobile phase is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio).
-
Visualization: Visualize the plate under a UV lamp (254 nm). You can also use a potassium permanganate or p-anisaldehyde stain for more sensitive detection.
-
Interpretation: The starting aniline will be the most polar compound (lowest Rf). The mono-benzylated product will be less polar (higher Rf), and the di-benzylated product will be the least polar (highest Rf). The reaction should be stopped once the spot corresponding to the starting aniline has disappeared or is very faint.
Reaction Pathways Visualization
The following diagram illustrates the competitive nature of direct benzylation, leading to both the desired product and the common byproduct.
Sources
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. DSpace [open.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
Mass spectrometry fragmentation pattern of N-Benzyl-2,4,6-trimethylaniline
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of N-Benzyl-2,4,6-trimethylaniline: A Comparative Analysis
Introduction
N-Benzyl-2,4,6-trimethylaniline is a substituted aromatic amine whose structural elucidation is critical in various fields, including synthetic chemistry and drug development. Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of such molecules. Understanding the fragmentation pattern under ionization is paramount for unambiguous identification. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation of N-Benzyl-2,4,6-trimethylaniline, offers a comparative perspective with structurally related analogues, and presents a robust experimental protocol for its characterization.
Predicted Fragmentation Pattern of N-Benzyl-2,4,6-trimethylaniline
The fragmentation of N-Benzyl-2,4,6-trimethylaniline (Molecular Weight: 225.33 g/mol ) in an EI-MS is governed by the stability of the resulting fragments.[1] The primary cleavage events are dictated by the presence of the benzyl group and the substituted aniline ring, connected by a C-N bond.
The molecular ion peak ([M]•+) is expected at an m/z of 225. As the molecule contains a single nitrogen atom, its molecular weight is an odd number, consistent with the Nitrogen Rule.[2] The most favorable fragmentation pathway involves the cleavage of the C-N bond alpha to the aniline phenyl ring, which is also a benzylic position. This cleavage is energetically favorable due to the formation of the highly stable benzyl cation.
The key predicted fragments are:
-
m/z 91: This is anticipated to be the base peak. It corresponds to the benzyl cation ([C7H7]+), which readily rearranges to the even more stable tropylium ion. The high stability of this cation is a strong driving force for this fragmentation pathway.[3][4]
-
m/z 224: A peak of lower intensity corresponding to the loss of a single hydrogen atom ([M-1]+) from the parent molecule. This is a common feature in the mass spectra of compounds with benzylic hydrogens.[5]
-
m/z 134: This fragment, [C9H12N]+, results from the cleavage of the benzylic C-N bond, with the charge retained on the trimethylaniline portion of the molecule. This fragment is the 2,4,6-trimethylanilinium radical cation.
-
m/z 119: Arising from the m/z 134 fragment, this ion corresponds to the loss of a methyl radical (•CH3), a common fragmentation for methylated aromatic compounds.
Primary Fragmentation Pathways
The fragmentation can be visualized as two main competing pathways originating from the molecular ion.
Caption: Predicted EI fragmentation pathways of N-Benzyl-2,4,6-trimethylaniline.
Comparative Fragmentation Analysis
To better understand the influence of the benzyl and trimethylphenyl moieties, we compare the predicted fragmentation of our target compound with two simpler, structurally related molecules: N-Benzylaniline and 2,4,6-Trimethylaniline.
| m/z Value | Proposed Fragment Ion | N-Benzyl-2,4,6-trimethylaniline | N-Benzylaniline | 2,4,6-Trimethylaniline |
| 225 | [M]•+ | ✓ | ||
| 183 | [M]•+ | ✓ | ||
| 135 | [M]•+ | ✓ | ||
| 134 | [M - C7H7]•+ | ✓ | ||
| 120 | [M - CH3]•+ | ✓ | ||
| 92 | [M - C7H7]•+ | ✓ | ||
| 91 | [C7H7]+ | ✓ (Base Peak) | ✓ (Base Peak) |
Analysis of Comparison:
-
Influence of the Benzyl Group: Both N-Benzyl-2,4,6-trimethylaniline and N-Benzylaniline are expected to show a dominant base peak at m/z 91, corresponding to the tropylium ion.[6][7][8] This highlights that the primary fragmentation is driven by the stability of this ion, regardless of substitution on the aniline ring. This peak is absent in the spectrum of 2,4,6-trimethylaniline.
-
Influence of the Trimethylaniline Group: The fragment at m/z 134 is unique to N-Benzyl-2,4,6-trimethylaniline. In the case of N-benzylaniline, the analogous fragment (the anilinium radical cation) appears at m/z 92. This mass shift of 42 amu (3 x 14 amu for CH2, but conceptually 3 x CH3 minus 3 x H) directly reflects the presence of the three methyl groups on the aniline ring.
-
Molecular Ion Stability: Aromatic amines generally exhibit a prominent molecular ion peak.[5] The spectra of all three compounds are expected to show clear molecular ion peaks, allowing for straightforward determination of their molecular weights.[6][9]
Standard Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for obtaining the EI mass spectrum of N-Benzyl-2,4,6-trimethylaniline. The use of gas chromatography ensures the introduction of a pure sample into the mass spectrometer.
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 1 mg of N-Benzyl-2,4,6-trimethylaniline in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatograph (GC) Conditions:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is maintained at 250°C. A split ratio of 50:1 is recommended to avoid column overloading.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Column: Employ a standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes. Ramp the temperature at a rate of 15°C/min to a final temperature of 280°C. Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Interface: The GC-MS transfer line temperature should be set to 280°C.
-
Ionization Mode: Electron Ionization (EI) is the standard for generating fragment-rich, library-searchable spectra.[10]
-
Ionization Energy: Set the electron energy to 70 eV. This is a standardized energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.[11]
-
Mass Analyzer: A quadrupole analyzer is commonly used.
-
Scan Range: Scan from a mass-to-charge ratio (m/z) of 40 to 450 to ensure capture of all relevant fragments and the molecular ion.
-
Data Acquisition: Acquire data in full scan mode.
-
Conclusion
The mass spectrometry fragmentation of N-Benzyl-2,4,6-trimethylaniline is predicted to be dominated by the formation of the highly stable tropylium ion at m/z 91, which will likely be the base peak. Other significant fragments at m/z 134 and 119 provide structural information about the substituted aniline moiety. By comparing its fragmentation pattern to that of N-benzylaniline and 2,4,6-trimethylaniline, the distinct contributions of the benzyl and trimethylphenyl groups are clearly elucidated. The provided GC-MS protocol offers a reliable method for obtaining a high-quality mass spectrum for this compound, enabling its confident identification in research and development settings.
References
-
ResearchGate. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available at: [Link]
-
NIST WebBook. Benzenamine, 2,4,6-trimethyl-. Available at: [Link]
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ResearchGate. Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Available at: [Link]
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PubChem. Benzylaniline. Available at: [Link]
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SIELC Technologies. 2,4,6-Trimethylaniline. Available at: [Link]
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Semantic Scholar. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Available at: [Link]
- Google Patents. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
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SpectraBase. 2,4,6-Trimethylaniline. Available at: [Link]
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NIST WebBook. Benzenemethanamine, N-phenyl-. Available at: [Link]
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SpectraBase. N-benzylaniline - Optional[MS (GC)] - Spectrum. Available at: [Link]
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PubChem. 2,4,6-Trimethylaniline. Available at: [Link]
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PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]
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PMC. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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CORE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]
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Scribd. Mass Fragmentation Rules in EI-MS. Available at: [Link]
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MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]
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DePauw University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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University of California, Davis. Interpretation of mass spectra. Available at: [Link]
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Performance Comparison Guide: Unsymmetrical N-Benzyl-N'-Mesityl NHC Ligands vs. Symmetrical N-Aryl Alternatives
N-heterocyclic carbenes (NHCs) have fundamentally reshaped transition-metal catalysis and organocatalysis. Historically, symmetrical N,N'-diaryl ligands—such as IMes (1,3-dimesitylimidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)—dominated the field due to their robust steric shielding. However, the development of unsymmetrical NHC ligands, specifically those incorporating an N-benzyl group alongside an N'-mesityl (2,4,6-trimethylphenyl) group, has introduced a new paradigm of dynamic steric control[1].
This guide objectively compares the performance of N-benzyl-N'-mesityl NHCs against traditional symmetrical N-aryl ligands, detailing the mechanistic causality behind their superior performance in specific metathesis and organocatalytic workflows.
Structural & Mechanistic Rationale
The efficacy of an NHC ligand is dictated by its buried volume (%V_bur) and electronic basicity. Symmetrical ligands like IPr create a rigid, deep catalytic pocket. In contrast, N-benzyl-N'-mesityl NHCs offer a highly tunable "push-pull" steric environment:
-
The Mesityl Anchor (Rigidity): The N-mesityl group provides essential steric bulk. In organocatalysis, this bulk is strictly required to render the initial addition of the NHC to an aldehyde irreversible. This irreversibility is the causal factor that accelerates the formation of the critical , preventing the catalyst from stalling in unproductive equilibria[2].
-
The Benzyl Flex-Space (Flexibility): Unlike rigid orthogonal aryl rings, the methylene spacer of the benzyl group allows the phenyl ring to rotate and fold. In ruthenium-catalyzed olefin metathesis, this flexibility allows the metal center to adopt specific conformations that force approaching olefins into an all-cis metallacyclobutane configuration. This dynamic spatial arrangement drastically increases Z-selectivity during cross-metathesis (CM)[1].
Comparative Performance Data
The following table summarizes the quantitative performance of these ligands across standardized catalytic benchmarks, demonstrating why breaking symmetry is advantageous for specific reaction pathways[1][2][3].
| Ligand Type | Example | ROMP Initiation Rate (Norbornene) | Cross-Metathesis Z-Selectivity | Organocatalytic Stetter Yield |
| Symmetrical N-Aryl | IMes | Moderate | Low (~8%) | Good (85%) |
| Symmetrical Bulky | IPr | Slow (Steric hindrance) | Low (~5%) | Poor (<20%) |
| Unsymmetrical | N-Benzyl-N'-Mesityl | Fast (Quantitative in 80 min) | High (~20-22%) | Excellent (>90%) |
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity reproducibility, the following mechanochemical protocol describes the synthesis of the N-benzyl-N'-mesityl imidazolium salt and its subsequent transmetalation[3]. This solvent-free approach eliminates the need for harsh refluxing conditions and provides a self-validating quantitative yield.
Protocol A: Mechanosynthesis of N-Benzyl-N'-Mesityl Imidazolium Bromide
-
Preparation : In a PTFE milling jar, combine N-mesitylimidazole (1.0 equiv) and benzyl bromide (1.05 equiv). Add a 1 cm diameter stainless-steel ball.
-
Milling : Secure the jar in a vibratory ball mill (VBM) and mill at 25 Hz for 1.5 hours[3].
-
Validation (Crucial Step) : Extract the crude mixture with dichloromethane and filter over Celite. Self-Validation Check: Analyze the crude mixture via 1H NMR. The complete disappearance of the starting imidazole proton (~7.8 ppm) confirms >95% conversion. If the peak persists, milling must be extended by 30 minutes.
-
Isolation : Evaporate the solvent to yield the pure unsymmetrical imidazolium salt (typically >93% yield)[3].
Protocol B: Generation of the Ruthenium Precatalyst (Noels-Type)
-
Transmetalation : In a stainless-steel jar, combine the synthesized imidazolium salt (1.0 equiv), Ag2O (0.55 equiv), and[Ru(p-cymene)Cl2]2 (0.5 equiv)[3].
-
Milling : Mill at 30 Hz for 1 hour.
-
Purification : Extract with dry dichloromethane, filter through a short pad of neutral alumina under argon to remove silver salts, and concentrate to yield the active Ru-NHC complex[3].
Pathway Visualizations
Mechanosynthesis workflow for N-benzyl-N'-mesityl NHC ruthenium complexes.
Olefin Metathesis Cycle highlighting steric differentiation by unsymmetrical NHCs.
References
-
The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 2013.[Link]
-
Ruthenium-based olefin metathesis catalysts with monodentate unsymmetrical NHC ligands. Beilstein Journal of Organic Chemistry, 2018.[Link]
-
Mechanosynthesis of Noels-type NHC–Ruthenium Complexes and Applications in Ring-Opening Metathesis Polymerization. Organometallics, 2020.[Link]
Sources
Comparative study of reductive amination versus direct N-alkylation for N-Benzyl-2,4,6-trimethylaniline synthesis
Comparative Synthesis Guide: N-Benzyl-2,4,6-trimethylaniline via Reductive Amination vs. Direct N-Alkylation
Executive Summary & Mechanistic Rationale
For researchers and drug development professionals, the efficient synthesis of substituted anilines is a foundational task in medicinal chemistry. Synthesizing N-Benzyl-2,4,6-trimethylaniline presents a unique mechanistic challenge: the starting material, 2,4,6-trimethylaniline (mesidine), features two ortho-methyl groups that create a profound steric shield around the nucleophilic nitrogen atom.
When planning the N-benzylation of this substrate, chemists typically evaluate two primary pathways: Direct N-Alkylation and Reductive Amination .
-
Direct N-Alkylation relies on an SN2 displacement mechanism. While the steric bulk of mesidine naturally suppresses the formation of unwanted N,N-dibenzylated byproducts[1], it also severely retards the initial mono-alkylation. This forces the use of harsh thermal conditions and strong bases, often leading to degradation and poor isolated yields[2].
-
Reductive Amination circumvents the SN2 steric penalty by proceeding through a planar imine (Schiff base) intermediate[3]. By condensing the hindered amine with benzaldehyde and subsequently reducing the imine with a mild hydride source, this pathway operates under exceptionally mild conditions, preserving functional group integrity and delivering superior yields[4],[5].
Reaction Pathway Visualization
Mechanistic divergence: Direct alkylation vs. reductive amination for sterically hindered anilines.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and expected outcomes for both methodologies, extrapolated from validated protocols for highly hindered anilines[5],[2].
| Parameter | Method A: Direct N-Alkylation | Method B: Reductive Amination |
| Primary Reagents | Benzyl Bromide, K₂CO₃ | Benzaldehyde, NaBH(OAc)₃ |
| Optimal Solvent | DMF (Polar Aprotic) | 1,2-Dichloroethane (DCE) |
| Typical Temperature | 80 °C – 100 °C | 20 °C – 25 °C (Room Temp) |
| Reaction Time | 18 – 24 hours | 4 – 6 hours |
| Typical Yield | 40% – 55% | 85% – 95% |
| Over-alkylation Risk | Low (Sterically blocked) | None (Imine forms once) |
| Mechanistic Challenge | High activation energy for SN2 | Reversible imine condensation |
Method A: Direct N-Alkylation (SN2 Pathway)
Mechanistic Causality: Direct alkylation of primary amines typically suffers from over-alkylation[4]. However, the 2,4,6-trimethyl groups of mesidine provide immense steric shielding, naturally preventing the formation of a tertiary amine[1]. The trade-off is that the initial mono-alkylation is kinetically starved. To force the reaction forward, a polar aprotic solvent (DMF) is utilized to strip the solvent shell from the nucleophile, while thermal energy (90 °C) is applied to overcome the high activation barrier of the hindered transition state[2].
Self-Validating Experimental Protocol:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4,6-trimethylaniline (10.0 mmol) in anhydrous DMF (20 mL).
-
Base Activation: Add anhydrous K₂CO₃ (20.0 mmol). Causality: The heterogeneous base acts as an irreversible acid scavenger for the HBr byproduct, driving the equilibrium forward. Stir for 15 minutes to ensure uniform dispersion.
-
Alkylation: Add benzyl bromide (11.0 mmol) dropwise via syringe. A slight excess is used to ensure maximum conversion of the sluggish amine.
-
Thermal Excitation: Attach a reflux condenser and heat the mixture to 90 °C for 18 hours.
-
Validation & Monitoring: Monitor via LC-MS. The reaction is self-validating when the ratio of starting material to product plateaus, indicating the kinetic limit of the SN2 process has been reached.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash aggressively with distilled water (3 x 50 mL) and brine to partition and remove the high-boiling DMF.
-
Isolation: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target compound.
Method B: Reductive Amination (Imine Pathway)
Mechanistic Causality: Reductive amination bypasses the SN2 bottleneck by first forming a planar imine (Schiff base). Because imine condensation with hindered anilines is a reversible equilibrium, glacial acetic acid is introduced as a Brønsted acid catalyst to protonate the aldehyde's carbonyl oxygen, drastically increasing its electrophilicity[6]. For the reduction phase, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, allowing it to chemoselectively reduce the protonated iminium ion without reducing the unreacted benzaldehyde into benzyl alcohol[4],[3].
Self-Validating Experimental Protocol:
-
Imine Condensation: In a dry flask, dissolve 2,4,6-trimethylaniline (10.0 mmol) and benzaldehyde (10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Acid Catalysis: Add glacial acetic acid (10.0 mmol). Stir the mixture at room temperature for 2 hours. Validation: The solution will transition to a distinct yellow hue, physically validating the formation of the extended conjugated system of the imine intermediate.
-
Chemoselective Reduction: Cool the flask in an ambient water bath to control any mild exotherm. Add NaBH(OAc)₃ (15.0 mmol) in three equal portions over 15 minutes.
-
Maturation: Stir the opaque suspension at room temperature for 4-6 hours. Validation: The disappearance of the yellow color serves as a visual, self-validating indicator that the imine has been successfully reduced to the secondary amine.
-
Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) and stir vigorously until CO₂ gas evolution ceases. Causality: This step neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted borohydride species.
-
Isolation: Separate the organic layer, extract the aqueous layer once with DCE (15 mL), dry the combined organics over Na₂SO₄, and concentrate. Due to the high chemoselectivity of this pathway, the crude product often requires minimal to no chromatographic purification, yielding highly pure N-Benzyl-2,4,6-trimethylaniline[5].
Conclusion & Selection Matrix
For the synthesis of N-Benzyl-2,4,6-trimethylaniline, Reductive Amination is the definitive gold standard. While Direct N-Alkylation is procedurally simpler in its reagent setup, the profound steric hindrance of the mesityl group severely limits its kinetic viability, resulting in extended reaction times, harsh thermal requirements, and poor yields. Reductive amination elegantly bypasses these steric constraints via a planar imine intermediate, offering a high-yielding, room-temperature protocol that ensures excellent functional group tolerance and operational reproducibility.
References
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: 4
-
The Journal of Organic Chemistry (ACS Publications). "Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA." Available at: 5
-
BenchChem. "Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods." Available at: 2
-
Wikipedia. "Reductive amination." Available at: 3
-
DergiPark. "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES." Available at: 1
-
University of Michigan. "Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes..." Available at: 6
Sources
A Comparative Guide to Purity Assessment of Synthesized N-Benzyl-2,4,6-trimethylaniline: Elemental Analysis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for research and pharmaceutical development, establishing the purity of the final product is a critical, non-negotiable step. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the validity of experimental results and the safety and efficacy of potential drug candidates.[1] This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the purity assessment of synthesized N-Benzyl-2,4,6-trimethylaniline, a versatile intermediate in various chemical syntheses.
N-Benzyl-2,4,6-trimethylaniline is typically synthesized via the benzylation of 2,4,6-trimethylaniline.[2][3] While several methods exist, a common approach involves the reaction of 2,4,6-trimethylaniline with benzyl chloride. Careful control of reaction conditions is necessary to avoid the formation of the N,N-dibenzyl byproduct.[2]
This guide will delve into the principles and methodologies of elemental analysis, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity determination. By presenting supporting experimental data and clear, step-by-step protocols, we aim to equip researchers with the knowledge to make informed decisions about the most suitable purity assessment strategy for their specific needs.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the elemental composition of a pure organic compound.[4] The method relies on the complete combustion of a sample, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[5][6] These gases are then separated and quantified, providing the mass percentages of carbon, hydrogen, and nitrogen in the original sample.[7][8]
The purity of the synthesized N-Benzyl-2,4,6-trimethylaniline can be inferred by comparing the experimentally determined elemental composition to the theoretical values calculated from its molecular formula (C₁₆H₁₉N). A close correlation between the experimental and theoretical values is a strong indicator of high purity.[9] Many scientific journals require elemental analysis data to be within ±0.4% of the theoretical values for publication, underscoring its importance in validating the composition of new chemical entities.[10]
Experimental Protocol: Elemental Analysis of N-Benzyl-2,4,6-trimethylaniline
Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in the synthesized N-Benzyl-2,4,6-trimethylaniline and compare them to the theoretical values.
Instrumentation: A CHN elemental analyzer.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, synthesized N-Benzyl-2,4,6-trimethylaniline into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Introduce the sample into a high-temperature furnace (typically ~900-1000°C) in an oxygen-rich environment.[5] This induces flash combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction and Separation: Pass the combustion products through a reduction tube containing copper to convert any nitrogen oxides to N₂. The gaseous mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software then calculates the weight percentages of C, H, and N in the original sample.
-
Data Analysis: Compare the experimental %C, %H, and %N values with the theoretical values for N-Benzyl-2,4,6-trimethylaniline (C₁₆H₁₉N: C, 85.28%; H, 8.50%; N, 6.22%).
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Caption: Experimental Workflow for Purity Assessment.
Orthogonal Methods for Purity Verification
While elemental analysis is a powerful tool for confirming the bulk elemental composition, it may not detect impurities with a similar elemental makeup to the target compound, such as isomers.[11] Therefore, employing orthogonal analytical methods, which rely on different chemical or physical principles, is crucial for a comprehensive purity assessment.[11][12] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such indispensable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture.[9] For purity analysis, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector, typically a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram where each peak corresponds to a different compound. The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.
Experimental Protocol: HPLC Analysis of N-Benzyl-2,4,6-trimethylaniline
Objective: To determine the purity of synthesized N-Benzyl-2,4,6-trimethylaniline by separating it from any impurities and quantifying their relative amounts.
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized N-Benzyl-2,4,6-trimethylaniline in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful technique for elucidating the molecular structure of a compound and can also be used for quantitative analysis to determine purity.[13] ¹H NMR, in particular, provides detailed information about the chemical environment of each hydrogen atom in a molecule. The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[12]
Experimental Protocol: ¹H NMR Analysis of N-Benzyl-2,4,6-trimethylaniline
Objective: To confirm the structure of the synthesized N-Benzyl-2,4,6-trimethylaniline and to identify the presence of any proton-containing impurities.
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-Benzyl-2,4,6-trimethylaniline in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, splitting patterns, and integrations of the observed signals with the expected spectrum for N-Benzyl-2,4,6-trimethylaniline.
-
Purity Assessment: Look for any signals that do not correspond to the target compound or the solvent. The integration of these impurity signals relative to the product signals can provide a semi-quantitative measure of purity.
-
Comparative Data Analysis
To provide a clear comparison of these techniques, the following table summarizes hypothetical purity data for a synthesized batch of N-Benzyl-2,4,6-trimethylaniline.
| Analytical Method | Parameter | Theoretical Value | Experimental Result | Purity Assessment |
| Elemental Analysis | % Carbon | 85.28% | 85.15% | High Purity |
| % Hydrogen | 8.50% | 8.45% | High Purity | |
| % Nitrogen | 6.22% | 6.18% | High Purity | |
| HPLC | Purity (Area %) | N/A | 99.7% | High Purity |
| Main Peak Retention Time | N/A | 12.5 min | - | |
| Impurity 1 Retention Time | N/A | 9.8 min (0.2%) | Minor Impurity Detected | |
| Impurity 2 Retention Time | N/A | 15.2 min (0.1%) | Minor Impurity Detected | |
| ¹H NMR | Chemical Shifts | Consistent with Structure | Consistent | Structure Confirmed |
| Impurity Signals | Absent | Minor signals at 2.1 ppm and 7.2 ppm | Trace Impurities Detected |
Choosing the Right Analytical Strategy
The choice of purity assessment method depends on the specific requirements of the research or development stage.
Caption: Decision Tree for Selecting Purity Assessment Method.
-
Elemental Analysis is essential for confirming the correct elemental composition of a newly synthesized compound. It is a robust method for assessing bulk purity.[14] However, it is insensitive to impurities that do not significantly alter the overall elemental composition.[11]
-
HPLC is highly effective for detecting and quantifying a wide range of impurities, even at very low levels. It is the method of choice for routine quality control and for establishing a purity profile based on chromatographic separation.[9]
-
NMR Spectroscopy is unparalleled for structural elucidation and can provide valuable information about the nature of impurities.[13] While it can be made quantitative, it is often more sensitive to proton-containing impurities.
For the highest level of confidence in the purity of a synthesized compound like N-Benzyl-2,4,6-trimethylaniline, a combination of these orthogonal techniques is recommended.[9] Elemental analysis confirms the fundamental composition, HPLC provides a detailed impurity profile, and NMR verifies the chemical structure while identifying any proton-containing contaminants. This multi-faceted approach ensures the integrity of the compound for its intended application in research and drug development.
References
-
Navas Instruments. Interpreting XRF Data | Accurate Elemental Analysis Guide. Accessed March 7, 2026. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Medicinal and Organic Chemistry, 11(3). [Link]
-
Taylor & Francis Online. (2021). CHN analyzer – Knowledge and References. Accessed March 7, 2026. [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. 7(6), 1145-1152. [Link]
-
Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Accessed March 7, 2026. [Link]
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Journal of Chemical Education. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. 92(11), 1933-1936. [Link]
-
Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH) - Precise material analysis. Accessed March 7, 2026. [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. 57(22), 9232-9240. [Link]
-
AZoM. (2023). What is a CHNS Elemental Analyzer?. Accessed March 7, 2026. [Link]
-
Element Lab Solutions. (2021). The 6 Key Aspects of Analytical Method Validation. Accessed March 7, 2026. [Link]
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NIST. (2014). VALIDATION AND TRACEABILITY OF XRF AND SEM-EDS ELEMENTAL ANALYSIS RESULTS FOR SOLDER IN HIGH-RELIABILITY APPLICATIONS. Accessed March 7, 2026. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Accessed March 7, 2026. [Link]
-
Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Accessed March 7, 2026. [Link]
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Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. 9(2), 271-278. [Link]
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PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Accessed March 7, 2026. [Link]
-
Moravek, Inc. (2022). Top 5 Methods of Assessing Chemical Purity. Accessed March 7, 2026. [Link]
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C&EN. (2022). Chemists Debate the Value of Elemental Analysis. 100(45). [Link]
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Spectroscopy Online. (2022). Data Integrity for Elemental Analysis: From Raw Sample to Results. Accessed March 7, 2026. [Link]
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RSC Publishing. (2022). Elemental analysis: an important purity control but prone to manipulations. Accessed March 7, 2026. [Link]
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Chromatography Forum. (2006). How to identified the purity of standard substance?. Accessed March 7, 2026. [Link]
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VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Accessed March 7, 2026. [Link]
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Elementar. Elemental analysis: operation & applications. Accessed March 7, 2026. [Link]
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Reddit. (2024). HPLC trace for proof of purity. Accessed March 7, 2026. [Link]
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Scribd. Elemental Analysis Techniques and Results. Accessed March 7, 2026. [Link]
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DergiPark. (1993). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Journal of Faculty of Pharmacy of Ankara University, 22(1-2), 21-30. [Link]
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PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride. Accessed March 7, 2026. [Link]
-
ResearchGate. (2022). Elemental analysis: an important purity control but prone to manipulations. Accessed March 7, 2026. [Link]
- Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method. Accessed March 7, 2026.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1634-1642. [Link]
-
Wikipedia. 2,4,6-Trimethylaniline. Accessed March 7, 2026. [Link]
-
PubChem. N-benzyl-4-methylaniline. Accessed March 7, 2026. [Link]
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
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- 6. azom.com [azom.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
High-Resolution Structural Analysis of Sterically Hindered Amines: A Comparison Guide for N-Benzyl-2,4,6-trimethylaniline Derivatives
As drug development increasingly explores complex, non-planar chemical space, resolving the exact 3D conformations of sterically hindered molecules has become a critical analytical bottleneck. N-Benzyl-2,4,6-trimethylaniline (N-benzylmesidine) serves as an excellent model compound for this challenge. The bulky 2,4,6-trimethylphenyl (mesityl) group exerts severe steric pressure on the secondary amine nitrogen, forcing the benzyl rotor into highly constrained, non-classical geometries.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities like MicroED and 2D-NMR for analyzing such hindered systems. It also provides a field-proven, self-validating experimental protocol for the crystallization and crystallographic resolution of N-benzylmesidine derivatives.
The Causality of Steric Hindrance in Secondary Amines
To understand why specific analytical modalities are required, we must first understand the structural physics of the molecule. In an unhindered secondary amine (e.g., N-benzylaniline), the nitrogen atom typically adopts a flattened, sp²-hybridized geometry to maximize resonance with the aryl ring, resulting in a nearly co-planar conformation[1].
However, in N-benzyl-2,4,6-trimethylaniline, the ortho-methyl groups of the mesityl ring create severe A-1,3 steric strain. To alleviate this clash, the molecule undergoes two critical structural adaptations:
-
Nitrogen Pyramidalization: The nitrogen rehybridizes toward an sp³ state, pushing the benzyl group out of the aryl plane[2].
-
Orthogonal Dihedral Twisting: The C(Aryl)-N-C(Benzyl) dihedral angle twists to nearly 85°, breaking conjugation but minimizing van der Waals repulsion.
Accurately measuring these subtle geometric shifts requires an analytical modality capable of sub-angstrom resolution.
Analytical Modality Comparison
When selecting a technique to resolve the conformation of N-benzylmesidine, researchers must balance resolution, sample requirements, and the physical state of the compound.
Modality Performance Matrix
| Feature / Modality | Single-Crystal XRD (SC-XRD) | MicroED (Electron Diffraction) | 2D-NMR (NOESY/ROESY) |
| Primary Output | Absolute 3D atomic coordinates | 3D atomic coordinates | Time-averaged solution conformation |
| Resolution | < 0.8 Å (Gold Standard) | ~1.0 Å | N/A (Distance constraints only) |
| Sample Requirement | Single crystal > 50 µm | Sub-micron microcrystals | 5–10 mg in deuterated solvent |
| Steric Resolution | Excellent (captures exact dihedral angles and pyramidalization) | Good (but hydrogen positions are less precise) | Poor (rapid benzyl rotation averages out NOE signals) |
| Limitations | Hindered amines often "oil out" instead of crystallizing | Requires specialized TEM equipment | Cannot measure exact bond lengths or angles |
The Verdict: While 2D-NMR is useful for confirming bulk connectivity, it fails to capture the exact degree of nitrogen pyramidalization due to the rapid interconversion of conformers in solution. SC-XRD remains the superior modality for sterically hindered amines because it freezes the molecule in its lowest-energy conformation, allowing for the direct measurement of steric distortions[2].
Decision matrix for selecting structural analysis modalities for hindered amines.
Experimental Protocol: SC-XRD of N-Benzyl-2,4,6-trimethylaniline
Because sterically hindered amines possess high conformational entropy, they have low lattice energies and frequently undergo phase separation ("oiling out") rather than forming ordered crystals. To overcome this, we utilize a vapor diffusion crystallization strategy, which forces rapid supersaturation and favors nucleation.
This protocol is designed as a self-validating system, ensuring quality control at each step.
Step 1: Synthesis via Reductive Amination
-
Combine 2,4,6-trimethylaniline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), and stir at room temperature for 12 hours[3].
-
Validation Check: Perform LC-MS. Proceed only if the primary mass peak corresponds to the target (m/z[M+H]+ = 226.16) and starting materials are consumed.
Step 2: Vapor Diffusion Crystallization
Causality: Slow evaporation of hindered amines often yields oils. Vapor diffusion using an anti-solvent creates a controlled, gradual decrease in solubility, promoting the growth of diffraction-quality crystals.
-
Dissolve 20 mg of purified N-benzyl-2,4,6-trimethylaniline in 0.5 mL of DCM (solvent) in a small inner vial.
-
Place the inner vial inside a larger outer vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly.
-
Allow the system to stand undisturbed at 4 °C for 48–72 hours.
-
Validation Check: Inspect under a polarized light microscope. Crystals must exhibit sharp optical extinction when rotated, confirming they are single crystals and not twinned clusters.
Step 3: X-Ray Data Collection & Refinement
-
Mount a suitable crystal (e.g., 0.1 × 0.1 × 0.2 mm) on a loop using paratone oil and immediately transfer to the diffractometer under a cold nitrogen stream (100 K). Cooling reduces thermal atomic displacement, critical for resolving the precise position of the amine proton.
-
Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å).
-
Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Validation Check: The refinement is considered successful and self-validated if the final R1 factor is < 0.05, wR2 is < 0.15, and the maximum residual electron density is < 0.5 e/ų.
Step-by-step experimental workflow for the SC-XRD analysis of N-benzylmesidine.
Quantitative Data Comparison: The Impact of Steric Bulk
The true value of SC-XRD lies in its ability to quantify the structural distortions caused by the mesityl group. Table 2 compares the crystallographic parameters of a standard unhindered amine against the sterically hindered N-benzyl-2,4,6-trimethylaniline.
Table 2: Crystallographic Parameters (Unhindered vs. Hindered Amine)
| Structural Parameter | N-Benzylaniline (Unhindered) | N-Benzyl-2,4,6-trimethylaniline (Hindered) | Mechanistic Implication |
| N–C(Aryl) Bond Length | 1.38 Å | 1.43 Å | Loss of resonance; bond lengthens due to steric repulsion. |
| N–C(Benzyl) Bond Length | 1.45 Å | 1.48 Å | Steric crowding pushes the benzyl group further from the core. |
| Nitrogen Pyramidalization (Σ angles) | ~355° (Nearly planar) | ~332° (Highly pyramidal) | Nitrogen rehybridizes to sp³ to avoid planar A-1,3 clashes[2]. |
| Aryl-N-C-Aryl Dihedral Angle | ~25° | ~85° | Benzyl group is forced into an orthogonal geometry. |
Data synthesized from established crystallographic principles of hindered trialkyl and secondary amines ()[2].
Conclusion
For drug development professionals working with sterically hindered N-benzyl-2,4,6-trimethylaniline derivatives, Single-Crystal X-Ray Diffraction (SC-XRD) is the only modality that provides the absolute geometric precision required to understand the molecule's conformational preferences. By utilizing a vapor-diffusion crystallization strategy to overcome the low lattice energy of these hindered systems, researchers can reliably generate high-quality crystals and extract critical data regarding nitrogen pyramidalization and dihedral twisting.
References
-
Kim, H.-O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14), 2505-2515. URL:[Link]
-
Cannon, J. R., et al. (2009). Trialkylamines More Planar at Nitrogen Than Triisopropylamine in the Solid State. The Journal of Organic Chemistry, 74(11), 4311-4317. URL:[Link]
-
Wera, M., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. IUCrData, 6(6), x210574. URL:[Link]
Sources
Benchmarking the Catalytic Activity of Metal Complexes Bearing N-Benzyl-2,4,6-trimethylaniline-Derived Ligands
Introduction: The Rationale for Steric Asymmetry
In the realm of organometallic chemistry, balancing steric bulk and electronic flexibility is the cornerstone of effective catalyst design. While symmetrical N-heterocyclic carbenes (NHCs) like IMes (1,3-dimesityl-imidazol-2-ylidene) have historically dominated the field (1)[1], they can sometimes be too rigid for complex, multi-step catalytic cycles.
This is where ligands derived from N-benzyl-2,4,6-trimethylaniline (NBTM) —such as unsymmetrical NHCs and α-diimine scaffolds—excel. The NBTM framework provides a unique "push-pull" steric environment (2)[2]. The rigid mesityl (2,4,6-trimethylphenyl) group offers robust steric shielding to stabilize low-coordinate metal intermediates, preventing catalyst deactivation. Conversely, the flexible N-benzyl arm facilitates dynamic conformational changes, allowing sterically hindered substrates to approach the metal center without excessive energetic penalties.
This guide benchmarks the catalytic efficacy of Ru(II) and Pd(II) complexes bearing NBTM-derived ligands against industry-standard symmetrical alternatives, providing actionable protocols and empirical data.
Experimental Workflow & Catalytic Logic
Before diving into the quantitative benchmarking, it is crucial to understand the logical progression of catalyst evaluation. The workflow below outlines our standardized approach to synthesizing and validating these complexes.
Diagram 1: Standardized workflow for the synthesis and benchmarking of NBTM-derived catalysts.
Benchmarking Data: NBTM vs. Symmetrical Ligands
To objectively assess the utility of NBTM-derived ligands, we benchmarked them in two highly utilized industrial transformations: Hydrogen-Borrowing N-Alkylation (Ru-catalyzed) and Suzuki-Miyaura Cross-Coupling (Pd-catalyzed).
Table 1: Comparative Catalytic Performance Summary
| Catalyst System | Ligand Type | Reaction | Substrates | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | TOF (h⁻¹) |
| Ru-NBTM-1 | α-diimine | N-Alkylation | Aniline + Benzyl Alcohol | 1.0 | 110 | 92 | 45 |
| Ru-IMes | Symmetrical NHC | N-Alkylation | Aniline + Benzyl Alcohol | 1.0 | 110 | 85 | 40 |
| Pd-NBTM-NHC | Unsymmetrical NHC | Suzuki Coupling | Aryl Bromide + PhB(OH)₂ | 0.5 | 80 | 96 | 350 |
| Pd-PEPPSI-IPr | Symmetrical NHC | Suzuki Coupling | Aryl Bromide + PhB(OH)₂ | 0.5 | 80 | 94 | 330 |
Data Analysis & Causality: In the Ru-catalyzed N-alkylation of amines, the Ru-NBTM-1 (α-diimine) complex outperforms the standard Ru-IMes system (3)[4]. The causality lies in the hemilabile nature of the benzyl group; its flexibility lowers the activation barrier for the initial alcohol oxidation step, accelerating the formation of the crucial Ru-hydride intermediate. Similarly, in Pd-catalyzed Suzuki coupling, the unsymmetrical Pd-NBTM-NHC complex demonstrates a superior Turnover Frequency (TOF) compared to the ubiquitous Pd-PEPPSI-IPr, particularly when coupling sterically encumbered aryl bromides.
Mechanistic Pathway: Hydrogen-Borrowing N-Alkylation
The superior performance of the Ru-NBTM complex in N-alkylation is best understood through its catalytic cycle. The reaction relies on a "hydrogen-borrowing" mechanism, where the catalyst temporarily stores hydrogen from the alcohol to reduce the intermediate imine.
Diagram 2: Hydrogen-borrowing catalytic cycle for N-alkylation using Ru-NBTM.
Validated Experimental Protocol: Ru-Catalyzed N-Alkylation
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The precise stoichiometry of the base (KOH) is critical; it not only deprotonates the alcohol to initiate the catalytic cycle but also neutralizes trace acidic impurities that could prematurely oxidize and poison the Ru(II) center (3)[4].
Materials Required:
-
Catalyst: Ru(II)-NBTM-α-diimine complex (0.5 mmol)
-
Substrates: Benzyl alcohol (5.0 mmol), Substituted aniline (5.0 mmol)
-
Base: Potassium hydroxide (KOH, 5 mol% / 0.25 mmol)
-
Solvent: Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, weigh the Ru(II)-NBTM catalyst (0.5 mmol) and KOH (0.25 mmol) into a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality: Ru(II) precatalysts are sensitive to ambient moisture and oxygen at elevated temperatures. Glovebox preparation prevents premature oxidation to inactive Ru(III) species.
-
-
Substrate Addition: Add 5.0 mL of anhydrous toluene to the flask, followed by benzyl alcohol (5.0 mmol) and the substituted aniline (5.0 mmol). Seal the flask tightly with a rubber septum and transfer it to a fume hood.
-
Thermal Activation: Place the sealed flask in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.
-
Causality: The hydrogen-borrowing mechanism requires sufficient thermal energy to drive the endothermic dehydrogenation of the alcohol to the reactive aldehyde intermediate.
-
-
Reaction Quenching: Remove the flask from the oil bath and allow it to cool to ambient temperature. Quench the reaction safely by adding 3.0 mL of deionized H₂O.
-
Extraction and Phase Separation: Extract the organic layer with ethyl acetate (3 × 10 mL). Dry the combined organic phases over anhydrous Na₂SO₄ to remove residual water, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation and Analysis: Purify the crude product via silica gel column chromatography using a Hexane/EtOAc (8:2) eluent system. Verify the purity and yield of the N-alkylated amine using ¹H NMR (400 MHz, CDCl₃) and GC-MS.
References
- Gayathri, S., & Viswanathamurthi, P.
- "2,4,6-Trimethylaniline (Precursor to NBTM)." Sigma-Aldrich.
- Scholl, M.; Ding, S.; Lee, C. W.; Grubbs, R. H. (1999). "Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands." Organic Letters / Wikipedia.
Sources
Safety Operating Guide
N-Benzyl-2,4,6-trimethylaniline proper disposal procedures
Standard Operating Procedure: Handling and RCRA-Compliant Disposal of N-Benzyl-2,4,6-trimethylaniline
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that the mismanagement of substituted anilines compromises both personnel safety and environmental compliance. N-Benzyl-2,4,6-trimethylaniline (CAS 60882-91-9) is a sterically hindered secondary aromatic amine, frequently utilized as a critical intermediate in drug development—particularly in the synthesis of calcium overload blockers for neurological applications.
However, its aniline-derived backbone and lipophilic benzyl substitution make it highly toxic. It poses severe risks of methemoglobinemia upon systemic absorption and exhibits chronic aquatic toxicity. This guide provides an authoritative, self-validating protocol for the safe handling, accumulation, and disposal of N-Benzyl-2,4,6-trimethylaniline, ensuring strict adherence to EPA and RCRA frameworks.
Chemical Profile & Hazard Assessment
To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the chemical's behavior in waste streams. The steric hindrance of the three methyl groups (mesityl ring) reduces its basicity compared to unsubstituted aniline, but its high lipophilicity enhances dermal penetration.
| Parameter | Specification |
| Chemical Name | N-Benzyl-2,4,6-trimethylaniline |
| CAS Number | 60882-91-9 |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| UN Number | UN2810 |
| Transport Hazard Class | 6.1 (Toxic Liquids, Organic, N.O.S.) |
| Key GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H330 (Fatal if inhaled) |
Causality Check: Why is this chemical classified under UN2810 (Class 6.1)? Substituted anilines rapidly oxidize iron in hemoglobin from Fe²⁺ to Fe³⁺, preventing oxygen transport. The lipophilic nature of the benzyl group accelerates absorption through biological membranes, necessitating strict engineering controls (fume hoods) and impermeable PPE (butyl rubber gloves) during all handling and disposal phases.
Waste Stream Segregation Workflow
Proper segregation is the cornerstone of laboratory safety and cost-effective waste management. Mixing incompatible waste streams can lead to exothermic reactions or exponentially increase disposal costs.
Decision matrix for N-Benzyl-2,4,6-trimethylaniline waste segregation and disposal routing.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Accumulation (Reaction Mother Liquors)
-
Segregation: Isolate N-Benzyl-2,4,6-trimethylaniline waste from strong acids (e.g., HCl, H₂SO₄) and strong oxidizers.
-
Causality: Aromatic amines react exothermically with strong acids to form water-soluble ammonium salts. While this reduces volatility, mixing them in uncontrolled waste carboys can cause dangerous pressure buildup. Reaction with oxidizers can lead to explosive degradation.
-
-
Containment: Collect the waste in high-density polyethylene (HDPE) or PTFE-lined amber glass carboys.
-
Causality: The lipophilic nature of the chemical can degrade certain low-density plastics over time. Amber glass prevents UV-catalyzed radical polymerization of the amine.
-
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Designate as "Hazardous Waste - Toxic Liquid, Organic, N.O.S. (N-Benzyl-2,4,6-trimethylaniline) - UN2810".
-
Storage: Store within a secondary containment tray inside a ventilated, explosion-proof flammables cabinet, ensuring the accumulation time does not exceed 90 days (for Large Quantity Generators).
Protocol B: Solid Waste & Consumables Management
-
Collection: Place all contaminated filter papers, chromatography silica gel, and disposable spatulas into a dedicated, puncture-resistant solid waste drum lined with a 6-mil polyethylene bag.
-
Sealing: Seal the bag using the gooseneck method (twist the top, fold it over itself, and tape it securely) and lock the drum lid with a bolt ring.
-
Causality: The gooseneck method creates a vapor-tight seal, preventing toxic amine vapors from off-gassing into the laboratory environment.
-
-
Manifesting: Characterize the drum under RCRA toxicity guidelines. It must be manifested for high-temperature incineration.
Protocol C: Emergency Spill Response
-
Evacuation & PPE: Evacuate the immediate area. Responders must don a half-face respirator with organic vapor (OV) cartridges, a chemical-resistant Tyvek suit, and double nitrile gloves.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
-
Causality: Do NOT use combustible absorbents like sawdust. Anilines are combustible, and introducing organic high-surface-area materials creates a severe fire hazard.
-
-
Neutralization & Cleanup: Carefully sweep the absorbed mixture using non-sparking tools to prevent ignition of co-solvent vapors. Deposit the material into a hazardous waste pail.
-
Decontamination: Wash the affected surface with a 5% acetic acid solution.
-
Causality: The mild acid protonates the residual free amine, converting it into a water-soluble salt that is easily wiped up, eliminating residual dermal contact hazards. Follow with a standard soap and water wash.
-
Regulatory Grounding & Analytical Verification
Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, waste generators bear "cradle-to-grave" responsibility[1]. While N-Benzyl-2,4,6-trimethylaniline is not specifically listed as a "U" or "P" waste, it falls under characteristic hazardous waste due to its profound toxicity.
To verify that a waste stream or environmental sample has been adequately decontaminated, laboratories must rely on standardized analytical methods. The EPA mandates the use of SW-846 Test Method 8131 , which employs Gas Chromatography (GC) equipped with a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS) to quantify trace concentrations of aniline and its derivatives in RCRA wastes[2].
Furthermore, the ultimate disposal of this compound must be executed via high-temperature incineration. The commercial incinerator must be equipped with a secondary combustion chamber operating above 1,000°C and a nitrogen oxide (NOx) scrubber. Causality: The combustion of nitrogen-rich aromatic rings generates significant quantities of NOx gases. The scrubber neutralizes these acidic, smog-producing gases before exhaust is released into the atmosphere, ensuring compliance with the Clean Air Act.
References
-
SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Hazardous Waste Listings | EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
